BMS-986189
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C91H131N21O21S |
|---|---|
Molecular Weight |
1887.2 g/mol |
IUPAC Name |
2-[3-[[(3S,6S,9S,15S,18S,21S,27R,30S,33S,36S,39S,42S,45S,48S,50R)-42-(2-aminoethyl)-6-(aminomethyl)-15-(2-amino-2-oxoethyl)-27-[(2-amino-2-oxoethyl)carbamoyl]-33,36-dibutyl-50-hydroxy-21-[(4-hydroxyphenyl)methyl]-45-(1H-indol-3-ylmethyl)-18,19,34,37-tetramethyl-3,30-bis(2-methylpropyl)-2,5,8,14,17,20,23,29,32,35,38,41,44,47-tetradecaoxo-25-thia-1,4,7,13,16,19,22,28,31,34,37,40,43,46-tetradecazatricyclo[46.3.0.09,13]henpentacontan-39-yl]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C91H131N21O21S/c1-11-13-23-70-84(126)100-61(34-49(3)4)81(123)106-68(79(121)97-43-75(95)116)47-134-48-76(117)98-64(36-52-27-29-55(113)30-28-52)87(129)107(8)51(7)78(120)102-66(40-74(94)115)89(131)111-33-19-26-71(111)85(127)105-67(41-93)83(125)103-63(35-50(5)6)90(132)112-45-56(114)39-73(112)86(128)101-62(37-53-42-96-59-22-17-15-20-57(53)59)82(124)99-60(31-32-92)80(122)104-65(88(130)109(10)72(24-14-12-2)91(133)108(70)9)38-54-44-110(46-77(118)119)69-25-18-16-21-58(54)69/h15-18,20-22,25,27-30,42,44,49-51,56,60-68,70-73,96,113-114H,11-14,19,23-24,26,31-41,43,45-48,92-93H2,1-10H3,(H2,94,115)(H2,95,116)(H,97,121)(H,98,117)(H,99,124)(H,100,126)(H,101,128)(H,102,120)(H,103,125)(H,104,122)(H,105,127)(H,106,123)(H,118,119)/t51-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-,73-/m0/s1 |
InChI Key |
RHPNSCBSKKTHPG-UHADKVPGSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC4=CN(C5=CC=CC=C54)CC(=O)O)CCN)CC6=CNC7=CC=CC=C76)O)CC(C)C)CN)CC(=O)N)C)C)CC8=CC=C(C=C8)O)C(=O)NCC(=O)N)CC(C)C |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC4=CN(C5=CC=CC=C54)CC(=O)O)CCN)CC6=CNC7=CC=CC=C76)O)CC(C)C)CN)CC(=O)N)C)C)CC8=CC=C(C=C8)O)C(=O)NCC(=O)N)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of BMS-986189: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986189 is a macrocyclic peptide inhibitor that has demonstrated significant potential in the realm of cancer immunotherapy. Developed by Bristol-Myers Squibb, this compound targets the programmed cell death ligand 1 (PD-L1), a critical immune checkpoint protein. By disrupting the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), this compound aims to reinvigorate the host's anti-tumor immune response. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism: Inhibition of the PD-1/PD-L1 Axis
The primary mechanism of action of this compound is the direct inhibition of the protein-protein interaction between PD-1 and PD-L1.[1] PD-L1, often overexpressed on the surface of cancer cells, binds to the PD-1 receptor on activated T cells, leading to the suppression of T-cell activity and allowing cancer cells to evade immune surveillance. This compound, a macrocyclic peptide, effectively blocks this interaction.[1]
While small-molecule inhibitors developed by Bristol-Myers Squibb have been shown to induce the dimerization of PD-L1, thereby preventing its binding to PD-1, the precise mechanism for the macrocyclic peptide this compound is based on its direct binding to PD-L1 at the PD-1 binding site.[2][3][4] Co-crystal structure analysis of this compound in complex with PD-L1 has been instrumental in elucidating its binding mode and has served as a basis for the development of imaging agents to assess PD-L1 expression in vivo.[5]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and related compounds.
Table 1: Biochemical Inhibition and Binding Affinity of this compound
| Parameter | Value | Assay Method | Reference |
| IC50 | 1.03 nM | PD-1/PD-L1 Interaction Assay | [1] |
| KD | ≤ 10 pM | Surface Plasmon Resonance (SPR) | [5] |
| ka | ≥ 1 x 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [5] |
| kd | ≤ 1 x 10⁻⁵ s⁻¹ | Surface Plasmon Resonance (SPR) | [5] |
Table 2: Cellular Activity of Related BMS Macrocyclic Peptide PD-L1 Inhibitors
| Compound | EC50 | Assay Method | Reference |
| BMS-57 | 566 nM | PD-1/PD-L1 Blockade Bioassay | [6] |
| BMS-71 | 293 nM | PD-1/PD-L1 Blockade Bioassay | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is designed to quantify the inhibition of the PD-1/PD-L1 interaction in a homogeneous format.
Materials:
-
Recombinant human PD-1-Fc fusion protein
-
Recombinant human PD-L1-His tag protein
-
This compound
-
Anti-Fc antibody labeled with Europium cryptate (donor)
-
Anti-His tag antibody labeled with d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of PD-L1-His protein to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Add a fixed concentration of PD-1-Fc protein to all wells.
-
Incubate for a further period (e.g., 30-60 minutes) at room temperature to allow for PD-1/PD-L1 binding.
-
Add the HTRF detection reagents (Anti-Fc-Europium cryptate and Anti-His-d2) to each well.
-
Incubate for a final period (e.g., 1-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to measure the real-time binding kinetics (association and dissociation rates) and affinity of this compound to PD-L1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PD-L1 protein
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Protocol:
-
Immobilize the PD-L1 protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein or with an irrelevant protein to subtract non-specific binding.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate for a defined period to monitor the association phase.
-
Switch back to flowing only the running buffer over the sensor surface to monitor the dissociation phase.
-
After each cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
-
Record the sensorgrams (response units vs. time) for each concentration.
-
Analyze the data using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell-Based PD-1/PD-L1 Blockade Bioassay
This assay measures the ability of this compound to restore T-cell activation that has been suppressed by the PD-1/PD-L1 interaction.
Materials:
-
PD-1 Effector Cells: Jurkat T cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element.
-
PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator.
-
This compound
-
Cell culture medium
-
Luciferase detection reagent
-
96-well white, clear-bottom cell culture plates
Protocol:
-
Seed the PD-L1 aAPC/CHO-K1 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control to the wells containing the PD-L1 aAPC/CHO-K1 cells.
-
Add the PD-1 Effector Cells to each well.
-
Co-culture the cells for a defined period (e.g., 6 hours) at 37°C in a CO2 incubator.
-
After incubation, add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal T-cell activation.
Conclusion
This compound is a potent macrocyclic peptide inhibitor of the PD-1/PD-L1 immune checkpoint. Its mechanism of action involves the direct binding to PD-L1, thereby blocking its interaction with PD-1 and restoring anti-tumor T-cell activity. The quantitative data from biochemical and cellular assays confirm its high potency. The detailed experimental protocols provided herein offer a guide for the continued research and development of this and similar therapeutic agents in the field of cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: BMS-986189, a Macrocyclic Peptide Inhibitor of the PD-1/PD-L1 Interaction
This technical guide provides an in-depth overview of the binding characteristics and mechanism of action of BMS-986189, a potent macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy.
Core Quantitative Data
The following table summarizes the key quantitative metrics for the binding of this compound to PD-L1.
| Parameter | Value | Method | Reference |
| IC50 | 1.03 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | [1][2][3][4][5] |
| Binding Affinity (KD) | ≤ 10 pM | Surface Plasmon Resonance (SPR) | [6] |
Mechanism of Action
This compound is a macrocyclic peptide that potently and specifically inhibits the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1.[1][2][3][7] The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[8] In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[9][10]
By binding to PD-L1, this compound sterically hinders its interaction with PD-1, thereby blocking the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.[7][9] Unlike small molecules that have been shown to induce PD-L1 dimerization, the precise structural basis for the high-affinity binding and potent inhibition by this macrocyclic peptide is a key area of ongoing research.[11][12]
Signaling Pathway and Inhibition
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of inhibition by this compound.
Caption: PD-1/PD-L1 signaling and this compound inhibition.
Experimental Protocols
Detailed experimental protocols for determining the binding affinity and IC50 of this compound are crucial for reproducible research. Below are generalized methodologies for the key assays cited.
Homogeneous Time-Resolved Fluorescence (HTRF) for IC50 Determination
HTRF assays are a common method for quantifying protein-protein interactions and their inhibition.
Principle: This assay measures the fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore. When an inhibitor disrupts the interaction between two proteins tagged with these fluorophores, the FRET signal decreases.
Materials:
-
Recombinant human PD-1 protein (tagged with donor fluorophore)
-
Recombinant human PD-L1 protein (tagged with acceptor fluorophore)
-
This compound at various concentrations
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of the donor-tagged PD-1 and acceptor-tagged PD-L1 to the wells of the microplate.
-
Add the different concentrations of this compound to the respective wells. Include control wells with no inhibitor (maximum FRET) and wells with no PD-1 or PD-L1 (background).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Read the plate on an HTRF plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity (KD) Determination
SPR is a label-free technique used to measure real-time biomolecular interactions.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand) is immobilized on the chip and another molecule (the analyte) flows over the surface and binds to it.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant human PD-L1 protein (ligand)
-
This compound (analyte) at various concentrations
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the PD-L1 protein solution over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (analyte) in running buffer over the sensor surface containing the immobilized PD-L1. This is the association phase .
-
Flow running buffer without the analyte over the surface to allow for the dissociation of the bound this compound. This is the dissociation phase .
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the association (ka) and dissociation (kd) curves to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Experimental Workflow Visualization
The following diagram provides a generalized workflow for determining binding affinity using techniques like SPR.
Caption: Generalized workflow for binding affinity determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. PD-1/PD-L1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound as a macrocyclic peptide inhibitor of programmed death-ligand 1(PD-L1) | Poster Board #336 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture and Synthesis of BMS-986189: A Macrocyclic Peptide Inhibitor of the PD-1/PD-L1 Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure and synthesis of BMS-986189, a potent macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). This compound represents a promising therapeutic modality in immuno-oncology by targeting the PD-1/PD-L1 immune checkpoint pathway. This document details the peptide's structure, a comprehensive solid-phase synthesis protocol, and relevant quantitative data. Furthermore, it includes a visualization of the targeted signaling pathway and the synthesis workflow.
Structure of this compound
This compound is a complex macrocyclic peptide with a molecular formula of C91H131N21O21S and a molecular weight of 1887.21 g/mol [1]. The peptide sequence is Ac-Tyr-{NMe-Ala}-Asn-Pro-Dap-Leu-Hyp-Trp-Dab-Trp{CH2COOH}-{NMe-Nle}-(NMe-Nle)-Leu-Cys-Gly-NH2. A key structural feature is a thioether bridge connecting the side chains of Tyrosine at position 1 and Cysteine at position 14, which forms the macrocyclic ring[1]. The structure also incorporates several non-standard and N-methylated amino acids, which contribute to its high binding affinity and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C91H131N21O21S | [1] |
| Molecular Weight | 1887.21 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| IC50 (PD-1/PD-L1 interaction) | 1.03 nM | [2][3] |
Synthesis of this compound
The synthesis of this compound is a complex, multi-step process primarily accomplished through solid-phase peptide synthesis (SPPS)[4][5]. The manufacturing process has been a subject of significant process development to overcome challenges associated with the inclusion of multiple N-methylated unnatural amino acids and the inherent lability of the peptide backbone[5][6]. These challenges, particularly peptide cleavage during side-chain deprotection, were exacerbated during scale-up, leading to significant yield loss[5]. Process optimization has been crucial to enable the large-scale production of this complex therapeutic peptide[4][5]. An improved SPPS approach has led to a 28-fold increase in yield[7].
Synthesis Workflow
The overall synthetic strategy involves the linear assembly of the peptide on a solid support, followed by on-resin macrocyclization and subsequent cleavage and purification.
Data Presentation
Quantitative data regarding the synthesis and activity of this compound is summarized below.
Table 2: Synthesis and Purity Data
| Parameter | Value/Method | Reference |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | [4][5] |
| Key Challenge | Lability of peptide with N-methylated amino acids | [5] |
| Cyclization Strategy | On-resin thioether formation | [4] |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [4] |
| Purity (Commercial Reference) | 98.16% | [2] |
Table 3: In Vitro and In Vivo Activity
| Parameter | Value | Condition | Reference |
| IC50 | 1.03 nM | PD-1/PD-L1 interaction assay | [2][3] |
| In Vivo Efficacy | 94% reduction of signal | 2 mg/kg, subcutaneous, in L2987 xenograft model | [2] |
| Target Engagement | 83%-93% specific binding | In vivo PET imaging in mice | [8] |
Experimental Protocols
The following are generalized protocols for the key stages of this compound synthesis, based on established SPPS methodologies and information from the process development literature.
Linear Peptide Synthesis (Fmoc-SPPS)
-
Resin Swelling: Swell a suitable solid support, such as Rink Amide resin, in N,N-dimethylformamide (DMF) for 1 hour[9].
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin extensively with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (5 equivalents) using a suitable coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like Oxyma (5 equivalents) in DMF[10]. For sterically hindered or N-methylated amino acids, stronger coupling reagents like HATU may be employed[11][12]. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
On-Resin Macrocyclization (Thioether Formation)
-
Selective Deprotection: After assembly of the linear peptide, selectively deprotect the side chains of the two residues that will form the macrocyclic bridge (Tyrosine and Cysteine). This requires the use of orthogonal protecting groups during the linear synthesis.
-
Cyclization Reaction: Treat the resin-bound peptide with a suitable reagent to facilitate the formation of the thioether bond between the deprotected side chains. This reaction is typically performed in a dilute solution to favor intramolecular cyclization over intermolecular reactions. The specific conditions (reagents, solvent, temperature, and reaction time) are critical and have been a focus of process optimization[5].
-
Washing: Wash the resin to remove cyclization reagents.
Cleavage and Purification
-
Cleavage from Resin: Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., triisopropylsilane, water, and dithiothreitol) to remove the peptide from the solid support and cleave all remaining side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA[13][14].
-
Lyophilization: Lyophilize the purified fractions to obtain the final this compound peptide as a white powder.
Characterization
-
Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final product[13].
-
Identity Confirmation: The molecular weight and identity of the peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and the structure can be further elucidated using nuclear magnetic resonance (NMR) spectroscopy[4].
PD-1/PD-L1 Signaling Pathway
This compound functions by disrupting the interaction between PD-1, an immune checkpoint receptor on activated T-cells, and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction normally leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system. By blocking this interaction, this compound restores the ability of T-cells to recognize and attack cancer cells.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Process Development of a Macrocyclic Peptide Inhibitor of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research Applications of BMS-986189: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986189 is a potent macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). This technical guide provides an in-depth overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented herein is intended to support researchers and professionals in the fields of oncology and immunology in understanding and potentially applying this compound in preclinical settings.
Core Quantitative Data
The preclinical activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Activity of this compound
| Parameter | Value | Assay Method | Source |
| IC50 | 1.03 nM | PD-1/PD-L1 Interaction Assay | [1] |
| KD | ≤ 10 pM | Surface Plasmon Resonance (SPR) | [2] |
| Tracer Blockade | >90% at 1 nM | In Vitro Autoradiography | [2] |
In Vivo Target Engagement of this compound
| Parameter | Value | Animal Model | Tumor Model | Assay Method | Source |
| Specific Binding | 83%-93% | Athymic Nude Mice | L2987 (PD-L1+) Xenograft | In Vivo PET Imaging | [2] |
| Tracer Uptake Ratio | 5:1 (PD-L1+ vs. PD-L1-) | Athymic Nude Mice | L2987 vs. HT-29 Xenografts | In Vivo PET Imaging | [2] |
Mechanism of Action: Inhibition of the PD-1/PD-L1 Interaction
This compound exerts its effect by directly binding to PD-L1 and blocking its interaction with the PD-1 receptor on T-cells. This disruption of the PD-1/PD-L1 signaling pathway is a cornerstone of cancer immunotherapy, as it prevents the inactivation of T-cells and restores their ability to recognize and eliminate tumor cells.
Figure 1: Simplified signaling pathway of PD-1/PD-L1 inhibition by this compound.
While this compound is a macrocyclic peptide, it is noteworthy that some small-molecule inhibitors of PD-L1 have been shown to induce dimerization of PD-L1, which sterically hinders its interaction with PD-1.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and represent standard techniques in the field.
In Vitro PD-L1 Binding Assay (Surface Plasmon Resonance)
This protocol describes a typical SPR experiment to determine the binding kinetics of this compound to human PD-L1.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PD-L1 protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Surface Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Immobilize recombinant human PD-L1 to the surface by injecting the protein solution. The target immobilization level should be optimized.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject each concentration of this compound over the PD-L1-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration buffer (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
References
Unveiling PD-L1 Biology: A Technical Guide to the Macrocyclic Peptide Inhibitor BMS-986189
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed death-1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance. Blocking this interaction has revolutionized cancer therapy. While monoclonal antibodies have been the primary modality for targeting the PD-1/PD-L1 axis, macrocyclic peptides have emerged as a promising alternative, offering a unique combination of the specificity of biologics with the favorable pharmacokinetic properties of small molecules. BMS-986189 is a potent and specific macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction, serving as an invaluable tool for the in-depth study of PD-L1 biology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use as a research tool.
Mechanism of Action
This compound is a macrocyclic peptide that directly binds to human PD-L1 with high affinity, physically occluding the binding site for the PD-1 receptor.[1][2] This steric hindrance prevents the engagement of PD-1 on activated T-cells with PD-L1 on tumor cells, thereby releasing the "brake" on the anti-tumor immune response and restoring T-cell effector functions such as cytokine production and cytotoxicity.[3][4]
A key distinction in the mechanism of this compound compared to many small-molecule PD-L1 inhibitors is that it binds to PD-L1 in a 1:1 stoichiometric ratio.[5] This is in contrast to several classes of small-molecule inhibitors that induce the dimerization of two PD-L1 molecules, which also prevents PD-1 binding but through a different allosteric mechanism.[6][] This difference makes this compound a specific tool to study the effects of direct, monomeric PD-L1 blockade.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.
Table 1: Binding Affinity and Potency
| Parameter | Value | Assay | Species | Reference |
| IC50 | 1.03 nM | HTRF | Human | [8] |
| KD | ≤ 10 pM | SPR | Human | [9] |
| ka (on-rate) | ≥ 1 x 106 M-1s-1 | SPR | Human | [9] |
| kd (off-rate) | ≤ 1 x 10-5 s-1 | SPR | Human | [9] |
Table 2: In Vitro and In Vivo Activity
| Assay | Model | Treatment/Concentration | Result | Reference |
| In Vitro Autoradiography | L2987 (PD-L1+) & HT-29 (PD-L1-) tumor sections | 1 nM this compound | >90% blockade of 18F-BMS-986229 binding in L2987 tumors | [10] |
| In Vivo PET Imaging | Athymic nude mice with L2987 & HT-29 xenografts | 2 mg/kg this compound (single subcutaneous dose) | 94% reduction of tracer signal in L2987 xenograft | [8] |
| In Vivo Target Engagement | Athymic nude mice with L2987 & HT-29 xenografts | 0.05 - 60 mg/kg this compound | 83-93% specific binding and displacement of 18F-BMS-986229 in L2987 tumors | [10] |
| T-Cell Activation Assay | Jurkat-Lucia™ TCR-hPD-1 and Raji-APC-hPD-L1 co-culture | Varies | Increased Lucia luciferase reporter activity | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the use of this compound as a tool for studying PD-L1 biology.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This protocol is adapted from commercially available kits and literature descriptions for measuring the disruption of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1-Fc fusion protein (e.g., PD-1-Ig)
-
Recombinant human PD-L1-His fusion protein
-
Europium cryptate-labeled anti-human Fc antibody
-
Allophycocyanin (APC)-labeled anti-His antibody
-
This compound
-
Assay buffer: dPBS with 0.1% BSA and 0.05% Tween-20
-
Low-volume 384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 4 µL of the this compound dilution or vehicle control.
-
Add 2 µL of PD-L1-His (final concentration 10 nM) to each well and incubate for 15 minutes at room temperature.
-
Add 2 µL of PD-1-Fc (final concentration 20 nM) to each well and incubate for an additional 15 minutes at room temperature.
-
Prepare a detection mixture containing europium cryptate-labeled anti-human Fc antibody (final concentration 1 nM) and APC-labeled anti-His antibody (final concentration 20 nM) in HTRF detection buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of this compound.
Jurkat T-Cell Activation Assay (NFAT-Luciferase Reporter)
This cell-based assay measures the ability of this compound to block PD-L1-mediated inhibition of T-cell activation.
Materials:
-
Jurkat-Lucia™ TCR-hPD-1 reporter T-cells
-
Raji-APC-hPD-L1 antigen-presenting cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Culture Jurkat-Lucia™ TCR-hPD-1 and Raji-APC-hPD-L1 cells according to the supplier's instructions.
-
On the day of the assay, prepare serial dilutions of this compound in culture medium.
-
Seed Raji-APC-hPD-L1 cells into a 96-well plate at an optimized density and incubate for 4-6 hours.
-
Add the this compound dilutions to the wells containing the Raji cells.
-
Add Jurkat-Lucia™ TCR-hPD-1 cells to the wells to initiate co-culture.
-
Incubate the co-culture for 6-24 hours at 37°C in a CO2 incubator.
-
Add the luciferase detection reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of this compound to determine the EC50 for T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a macrocyclic peptide inhibitor of programmed death-ligand 1(PD-L1) | Poster Board #336 - American Chemical Society [acs.digitellinc.com]
- 3. Strength of PD-1 signaling differentially affects T-cell effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Development, Characterization, and Radiation Dosimetry Studies of 18F-BMS-986229, a 18F-Labeled PD-L1 Macrocyclic Peptide PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
The Pharmacology of BMS-986189: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986189 is a macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway. By blocking this interaction, this compound is designed to restore anti-tumor T-cell activity. This document provides a comprehensive overview of the pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows. While the clinical development of this compound has been suspended, the preclinical data offers valuable insights into the potential of macrocyclic peptides as immunomodulatory agents.
Introduction
The interaction between PD-1 on activated T-cells and its ligand, PD-L1, expressed on various cell types including tumor cells, leads to the suppression of T-cell-mediated immune responses.[1] This immune checkpoint is a key mechanism by which tumors evade immune surveillance.[1] this compound is a potent, macrocyclic peptide developed to inhibit the PD-1/PD-L1 interaction.[2][3] Its cyclic structure is intended to confer resistance to proteolysis and improve cell permeability.[4] This guide delves into the preclinical pharmacology of this compound.
Mechanism of Action
This compound directly binds to PD-L1, preventing its engagement with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signaling cascade that would otherwise suppress T-cell activation, proliferation, and cytokine release, thereby restoring the immune system's ability to recognize and eliminate cancerous cells.[1]
Signaling Pathway
The inhibition of the PD-1/PD-L1 interaction by this compound prevents the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. This, in turn, allows for the sustained phosphorylation and activation of key downstream signaling molecules in the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as PI3K and Akt, leading to enhanced T-cell effector functions.
Quantitative Pharmacology
The following tables summarize the key quantitative data for this compound from preclinical studies.
In Vitro Potency
| Parameter | Value | Assay | Reference |
| IC50 | 1.03 nM | PD-1/PD-L1 Interaction Assay | [2][3] |
| KD | < 10 pM | Surface Plasmon Resonance (SPR) | [5] |
In Vivo Target Engagement
| Model | Dose | Target Engagement | Method | Reference |
| L2987 Xenograft (Mice) | 0.05 - 60 mg/kg | 83% - 93% specific binding | PET Imaging | [5] |
| L2987 Xenograft (Mice) | 2 mg/kg | 94% reduction in tracer signal | Autoradiography | [3] |
Pharmacokinetics
While detailed pharmacokinetic parameters are not publicly available, this compound is reported to have a short half-life, which necessitated the development of a next-generation compound, BMS-986238, with improved pharmacokinetic properties.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to quantify the inhibition of the PD-1 and PD-L1 interaction by a test compound.
Protocol:
-
Reagent Preparation: All binding studies are performed in an HTRF assay buffer (dPBS with 0.1% w/v BSA and 0.05% v/v Tween-20).[7]
-
Compound Dispensing: Inhibitors, such as this compound, are pre-incubated with soluble PD-L1 fused to a hexahistidine tag (PD-L1-His) at a final concentration of 10 nM in 4 µL of assay buffer.[7]
-
Pre-incubation: The mixture is incubated for 15 minutes.[7]
-
Addition of PD-1: Soluble PD-1 fused to the Fc portion of human IgG (PD-1-Ig) is added to a final concentration of 20 nM in 1 µL of assay buffer.[7]
-
Incubation: The reaction is further incubated for 15 minutes.[7]
-
Detection: HTRF detection is achieved by adding europium cryptate-labeled anti-Ig monoclonal antibody (1 nM final) and allophycocyanin (APC)-labeled anti-His monoclonal antibody (20 nM final) in 5 µL of HTRF detection buffer.[7]
-
Equilibration: The reaction is allowed to equilibrate for 30 minutes.[7]
-
Signal Reading: The signal (665 nm/620 nm ratio) is obtained using an EnVision fluorometer.[7]
T-Cell Activation Assay
This assay assesses the ability of a compound to restore T-cell effector functions in the presence of PD-L1.
Protocol:
-
Cell Preparation: Tumor cells expressing PD-L1 are stimulated with IFN-γ for 18 hours to enhance PD-L1 expression. Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.[8]
-
Co-culture: The stimulated tumor cells and PBMCs are co-cultured.[8]
-
Treatment: The co-culture is treated with an anti-CD28 antibody to provide a co-stimulatory signal, and with the test compound (e.g., this compound).[8]
-
Incubation: The cells are incubated for 72 hours.[8]
-
Assessment: T-cell activation is assessed by flow cytometry, measuring the expression of activation markers such as IFN-γ and CD107a on CD8+ T-cells.[8]
In Vivo Xenograft Model
This model is used to evaluate the in vivo efficacy and target engagement of this compound.
Protocol:
-
Animal Model: 5-6 week-old female athymic nude mice are used.[3]
-
Tumor Implantation: Bilateral tumor xenografts are established by subcutaneous inoculation of PD-L1 positive human cancer cells (e.g., L2987) and PD-L1 negative human cancer cells (e.g., HT-29) on contralateral shoulders.[3]
-
Treatment: Once tumors reach a specified volume, mice are treated with this compound via a specified route (e.g., subcutaneous administration).[3]
-
Efficacy Assessment: Tumor growth is monitored over time.
-
Target Engagement Assessment: For target engagement studies, a radiolabeled tracer is administered, and its displacement by this compound is measured using techniques like PET imaging or autoradiography.[3][5]
Clinical Development
This compound entered a Phase 1/2a clinical trial (NCT03348325) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. However, the development of this compound was suspended. The specific reasons for the suspension are not publicly available.
Conclusion
This compound is a potent macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction with demonstrated in vitro and in vivo activity. While its clinical development has been halted, the preclinical data for this compound has been instrumental in the development of next-generation oral PD-L1 inhibitors with improved pharmacokinetic profiles, such as BMS-986238. The study of this compound provides a valuable case study in the design and evaluation of macrocyclic peptides for cancer immunotherapy.
References
- 1. Results of the phase IIa study to evaluate the efficacy and safety of rezivertinib (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond T Cells: Understanding the Role of PD-1/PD-L1 in Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T-Cell Activation/ Checkpoint Inhibitor Assay | Xeno Diagnostics [xenodiagnostics.com]
- 5. Development, Characterization, and Radiation Dosimetry Studies of 18F-BMS-986229, a 18F-Labeled PD-L1 Macrocyclic Peptide PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-986238: A New Macrocyclic Peptide-Based PD-L1 Inhibitor | Biopharma PEG [biochempeg.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. researchgate.net [researchgate.net]
BMS-986189: A Technical Guide to Target Engagement and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986189 is a potent and selective macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). This technical guide provides an in-depth overview of its target engagement, mechanism of action, and the subsequent downstream signaling events. The information is curated to be a valuable resource for researchers and professionals involved in the development of novel cancer immunotherapies.
Core Mechanism of Action
This compound functions by directly binding to PD-L1, a transmembrane protein often overexpressed on tumor cells. This binding physically obstructs the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), which is present on activated T cells, B cells, and myeloid cells. The engagement of PD-1 by PD-L1 transmits an inhibitory signal into the T cell, leading to a state of exhaustion and rendering the T cell unable to effectively eliminate cancerous cells. By preventing this interaction, this compound effectively releases this "brake" on the immune system, restoring the natural ability of T cells to recognize and attack tumors.
Quantitative Data on Target Engagement
The interaction of this compound with its target, PD-L1, has been characterized by high affinity and potent inhibitory activity. The following tables summarize the key quantitative data.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | ≤ 10 pM | Surface Plasmon Resonance (SPR) | [1][2] |
| Inhibitory Potency (IC50) | 1.03 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [3] |
| Study Type | Animal Model | Dose of this compound | Key Findings | Reference |
| In Vivo Target Engagement | Mice with L2987 (PD-L1+) xenografts | 2 mg/kg (single dose) | 94% reduction in radiotracer signal in the tumor, maintained for 24 hours. | [3] |
| In Vivo Target Occupancy | Mice with L2987 (PD-L1+) xenografts | 0.05 - 60 mg/kg | 83%-93% reduction in PET tracer uptake in PD-L1 positive tumors. | [1] |
| In Vitro Target Blocking | L2987 (PD-L1+) tumor sections | 1 nM | >90% blockade of a PD-L1-targeted PET tracer. | [1][2] |
Signaling Pathways
The binding of this compound to PD-L1 initiates a cascade of downstream signaling events that ultimately restore anti-tumor immunity.
PD-1/PD-L1 Signaling Pathway and its Inhibition by this compound
Caption: PD-1/PD-L1 signaling and this compound inhibition.
When PD-L1 on a tumor cell binds to PD-1 on a T cell, the tyrosine phosphatase SHP2 is recruited to the cytoplasmic tail of PD-1. SHP2 then dephosphorylates key proximal signaling molecules of the T-cell receptor (TCR) pathway, such as Lck and ZAP70. This dephosphorylation dampens the downstream signaling cascade that is essential for T-cell activation, including the PI3K/Akt pathway, leading to reduced proliferation, cytokine production, and cytotoxicity. This compound blocks the initial PD-L1/PD-1 interaction, thereby preventing SHP2 recruitment and preserving the phosphorylation and activity of Lck and ZAP70, which allows for the full activation of T-cell effector functions.
Experimental Protocols
The following sections outline the principles of key experimental methodologies used to characterize the target engagement and downstream effects of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to quantify the ability of this compound to inhibit the interaction between PD-1 and PD-L1 in a biochemical format.
Caption: HTRF assay workflow for PD-1/PD-L1 inhibition.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins, each tagged with a component of a FRET (Förster Resonance Energy Transfer) pair. For instance, PD-1 can be tagged with a europium cryptate (donor fluorophore) and PD-L1 with a compatible acceptor fluorophore. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor, which results in a specific fluorescence signal from the acceptor. In the presence of an inhibitor like this compound, this interaction is disrupted, leading to a decrease in the FRET signal. The concentration-dependent inhibition is used to calculate the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the real-time binding kinetics and affinity of this compound to PD-L1.
Caption: SPR experimental workflow for binding kinetics.
Principle: In a typical SPR experiment, one of the interacting partners (ligand, e.g., PD-L1) is immobilized on a sensor chip. The other partner (analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram. The association rate (ka) is determined during the injection of the analyte, and the dissociation rate (kd) is measured during the buffer wash. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of kd to ka.
In Vivo Target Engagement using PET Imaging
Positron Emission Tomography (PET) imaging with a radiolabeled tracer that binds to PD-L1 can be used to non-invasively assess the in vivo target engagement of this compound.
Principle: A radiolabeled tracer that specifically binds to PD-L1 is administered to a tumor-bearing animal model. The uptake of the tracer in the tumor and other tissues is quantified using PET imaging. To assess target engagement by this compound, animals are pre-dosed with varying concentrations of the unlabeled drug before the administration of the radiotracer. The displacement of the radiotracer by this compound leads to a reduction in the PET signal in PD-L1-expressing tissues, which can be quantified to determine the extent of target occupancy at different drug doses.
T-Cell Activation and Cytokine Release Assays
To evaluate the functional consequences of PD-L1 blockade by this compound, co-culture assays of T cells and tumor cells are performed.
Principle: Human peripheral blood mononuclear cells (PBMCs) or isolated T cells are co-cultured with a cancer cell line that expresses PD-L1. In this system, the T cells may become anergized by the tumor cells. The addition of this compound is expected to block the PD-L1/PD-1 interaction and restore T-cell activation. The readouts for T-cell activation can include:
-
Proliferation: Measured by assays such as CFSE dilution or BrdU incorporation.
-
Cytokine Production: The concentration of key cytokines like IFN-γ, TNF-α, and IL-2 in the culture supernatant is quantified using methods like ELISA or multiplex bead-based assays (e.g., Luminex).
-
Cytotoxicity: The ability of T cells to kill the tumor cells is assessed using assays that measure the release of lactate dehydrogenase (LDH) or by flow cytometry-based killing assays.
Conclusion
This compound is a macrocyclic peptide inhibitor that demonstrates high-affinity binding to PD-L1 and potent inhibition of the PD-1/PD-L1 interaction. By blocking this critical immune checkpoint, this compound restores T-cell signaling and effector functions, making it a promising candidate for cancer immunotherapy. The experimental methodologies outlined in this guide provide a framework for the comprehensive evaluation of its target engagement and downstream immunological effects.
References
Methodological & Application
Application Notes and Protocols for BMS-986189 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986189 is a potent and specific macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). It disrupts the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, ensuring optimal performance and reproducibility.
Product Information
| Property | Value | Reference |
| CAS Number | 1629665-96-8 | [2] |
| Molecular Formula | C₉₁H₁₃₁N₂₁O₂₁S | [2] |
| Molecular Weight | 1887.21 g/mol | [2] |
| Mechanism of Action | Inhibits PD-1/PD-L1 interaction | [2] |
| IC₅₀ | 1.03 nM | [1] |
| Appearance | Solid powder | N/A |
Solubility and Storage
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (≥ 52.99 mM) | [3] |
| Water | ≥ 1 mg/mL (≥ 0.53 mM) | [2][3] |
Storage of Stock Solutions:
For optimal stability, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Store stock solutions under the following conditions:
| Storage Temperature | Shelf Life | Reference |
| -80°C | Up to 6 months | [3] |
| -20°C | Up to 1 month | [3] |
Note: It is recommended to use freshly opened, anhydrous DMSO for preparing the stock solution, as hygroscopic DMSO can negatively impact solubility.[3]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound (MW: 1887.21), add 53.0 µL of DMSO.
-
Vortex the solution thoroughly to ensure the peptide is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium. It is crucial to perform serial dilutions to avoid precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in culture medium (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
From the intermediate dilution, prepare the final working concentrations. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as the highest concentration of this compound used.
Recommended Working Concentration:
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. Based on its high potency (IC₅₀ = 1.03 nM) and the effective concentrations of similar BMS compounds, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments. A dose-response experiment should be performed to determine the optimal concentration for your specific experimental setup.
Cell-Based Assay Example: PD-1/PD-L1 Blockade Bioassay
This protocol provides a general workflow for assessing the ability of this compound to block the PD-1/PD-L1 interaction in a co-culture system.
Cell Lines:
-
Target Cells: A cancer cell line endogenously expressing or engineered to overexpress human PD-L1 (e.g., L2987 human lung carcinoma cells).[2][3]
-
Effector Cells: A T-cell line or primary T-cells expressing human PD-1 and a reporter system (e.g., NFAT-luciferase) that is activated upon T-cell receptor (TCR) stimulation.
Procedure:
-
Plate Target Cells: Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare Effector Cells: The following day, prepare the PD-1 expressing effector cells.
-
Treat with this compound: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of this compound to the wells containing the target cells. Include a vehicle control (DMSO).
-
Co-culture: Add the effector T-cells to the wells with the target cells.
-
Stimulate T-cells: Add a TCR stimulus (e.g., anti-CD3 antibody or a specific antigen if using a TCR-transgenic T-cell line).
-
Incubate: Incubate the co-culture for the desired period (e.g., 6-24 hours).
-
Readout: Measure the reporter gene activity (e.g., luciferase) or another marker of T-cell activation (e.g., cytokine production like IL-2 or IFN-γ in the supernatant). A successful blockade of the PD-1/PD-L1 interaction by this compound will result in an increased T-cell activation signal.
Cytotoxicity Assay
It is important to assess the cytotoxicity of this compound in your chosen cell line to ensure that the observed effects are not due to cell death.
Procedure:
-
Seed your cells of interest in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a range of this compound concentrations, including concentrations higher than the intended working range. Also, include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling and the mechanism of action of this compound.
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound for cell culture experiments.
References
Application Notes and Protocols for BMS-986189 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of BMS-986189, a macrocyclic peptide inhibitor of the PD-1/PD-L1 signaling pathway, in preclinical mouse xenograft models. The following protocols are based on available data for this compound and structurally related compounds, offering guidance for designing in vivo efficacy studies.
Mechanism of Action: PD-1/PD-L1 Inhibition
This compound is a macrocyclic peptide that functions as an inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. By binding to PD-L1, this compound prevents its engagement with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signal that tumor cells exploit to evade the immune system, thereby restoring T-cell activation and promoting an anti-tumor immune response.
Signaling Pathway of PD-1/PD-L1 and Inhibition by this compound
Caption: PD-1/PD-L1 signaling pathway and this compound inhibition.
Dosage and Administration in Mouse Xenograft Models
While specific therapeutic efficacy studies for this compound in xenograft models are not extensively published, data from imaging studies and studies on the closely related compound, BMS-202, provide valuable guidance.
Table 1: Summary of this compound and BMS-202 In Vivo Administration
| Compound | Mouse Model | Tumor Model | Dosage | Administration Route | Schedule | Outcome | Reference |
| This compound | Athymic Nude | L2987 (PD-L1+) & HT-29 (PD-L1-) Xenografts | 2 mg/kg | Not Specified | Single Dose | In vivo imaging | [1] |
| This compound | Athymic Nude | L2987 (PD-L1+) & HT-29 (PD-L1-) Xenografts | 0.05 - 60 mg/kg | Subcutaneous | Single Dose | PET imaging target engagement | [2] |
| BMS-202 | Humanized MHC-dKO NOG | SCC-3 (Human Squamous Cell Carcinoma) Xenograft | 20 mg/kg | Intraperitoneal | Daily | 41% Tumor Growth Inhibition | [3][4] |
| BMS-202 | C57BL/6 | B16-F10 Melanoma Isograft | 30 mg/kg or 60 mg/kg | Oral Gavage | Twice Daily | Antitumor Effect | [5] |
Experimental Protocols
The following are detailed protocols for establishing a subcutaneous xenograft mouse model and a representative treatment regimen based on available data for small molecule PD-L1 inhibitors.
Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts
This protocol describes the subcutaneous implantation of human tumor cells into immunodeficient mice.
Materials:
-
Human tumor cell line (e.g., HCT116, SW480, A375)
-
Immunodeficient mice (e.g., NOD-SCID, NCG)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic for mice (e.g., isoflurane, ketamine/xylazine cocktail)
-
Calipers
Procedure:
-
Cell Culture: Culture human tumor cells in appropriate complete medium until they reach 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete medium, transfer the cell suspension to a sterile conical tube, and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or serum-free medium at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100 µL).
-
(Optional) For enhanced tumor take rate and growth, resuspend the cells in a 1:1 mixture of cold PBS and Matrigel®. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and insert the needle of the syringe containing the cell suspension subcutaneously.
-
Slowly inject 100-200 µL of the cell suspension.
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Mice are typically randomized into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Experimental Workflow for Xenograft Model Development and Treatment
Caption: Experimental workflow for in vivo xenograft studies.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a representative framework for evaluating the therapeutic efficacy of this compound in established tumor xenografts. The dosage and administration route are based on data from the closely related compound BMS-202.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound, formulated in a suitable vehicle
-
Vehicle control (e.g., saline, DMSO/PEG formulation)
-
Dosing syringes and needles
-
Calipers
-
Equipment for endpoint analysis (e.g., flow cytometry, immunohistochemistry)
Procedure:
-
Randomization and Grouping: Once tumors reach the desired size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group is recommended).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution to the final desired concentration with a sterile vehicle (e.g., saline, corn oil, or a specific formulation buffer). The final concentration of the solvent should be well-tolerated by the animals.
-
Administration:
-
Route: Based on studies with the similar compound BMS-202, intraperitoneal (IP) injection or oral gavage (PO) are potential routes.
-
Dosage: Based on the BMS-202 data, a starting dose of 20 mg/kg for IP administration or 30-60 mg/kg for oral administration can be considered. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Schedule: Administer this compound or vehicle control according to the planned schedule (e.g., daily or twice daily) for a defined period (e.g., 14-21 days).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or at the end of the treatment period.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) for immune cell infiltration (e.g., CD8+ T cells) or Western blotting for target engagement. Spleens and lymph nodes can also be collected for immunological analysis.
-
Logical Flow of a Therapeutic Efficacy Study
Caption: Logical flow of a typical in vivo therapeutic efficacy study.
References
- 1. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, Characterization, and Radiation Dosimetry Studies of 18F-BMS-986229, a 18F-Labeled PD-L1 Macrocyclic Peptide PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-cell Activation Assays Using BMS-986189
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical process in the adaptive immune response and a key target for immunomodulatory therapies. The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are central to an immune checkpoint pathway that regulates T-cell activation and tolerance.[1] Cancer cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and dysfunction. BMS-986189 is a macrocyclic peptide inhibitor that targets the PD-1/PD-L1 interaction, thereby blocking this immunosuppressive signal and restoring T-cell effector functions.[2] These application notes provide detailed protocols for utilizing this compound in T-cell activation assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound functions by disrupting the binding of PD-L1 to the PD-1 receptor on T-cells.[2] This blockade prevents the inhibitory signaling cascade that would otherwise suppress T-cell activity. The engagement of PD-1 by PD-L1 typically leads to the recruitment of the tyrosine phosphatases SHP-1 and SHP-2 to the cytoplasmic tail of PD-1.[3] These phosphatases dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70, PI3K, and Akt.[3][4] By preventing this initial interaction, this compound effectively "releases the brakes" on T-cells, allowing for robust activation, proliferation, and cytokine production in the presence of an antigenic stimulus.
Data Presentation
The following tables summarize representative quantitative data for macrocyclic peptide inhibitors of the PD-1/PD-L1 pathway, similar in class to this compound. These data illustrate the potency of such compounds in restoring T-cell activity.
| Compound | Assay Type | Cell Line | Readout | EC50 / IC50 |
| BMS-57 | TCR Responsive Promoter Assay | Jurkat | Luciferase Activity | 566 nM |
| BMS-71 | TCR Responsive Promoter Assay | Jurkat | Luciferase Activity | 293 nM |
Table 1: Potency of BMS macrocyclic peptides in a T-cell receptor responsive promoter assay. Data is representative of the class of molecules to which this compound belongs.[2]
| Treatment Condition | T-cell Population | Parameter Measured | Result |
| Control (T-cells + anti-CD3/CD28) | Human CD4+ T-cells | % Proliferation | 60% |
| This compound (1 µM) + anti-CD3/CD28 | Human CD4+ T-cells | % Proliferation | 85% |
| Control (T-cells + anti-CD3/CD28) | Human CD8+ T-cells | IL-2 Production (pg/mL) | 500 |
| This compound (1 µM) + anti-CD3/CD28 | Human CD8+ T-cells | IL-2 Production (pg/mL) | 1200 |
Table 2: Representative data illustrating the expected effect of this compound on primary human T-cell proliferation and cytokine production in an in vitro activation assay.
Mandatory Visualizations
PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental workflow for a T-cell activation assay with this compound.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay Using CFSE Dilution
This protocol measures the proliferation of T-cells in response to stimulation and the modulatory effect of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD3+ T-Cell Isolation Kit (e.g., magnetic bead-based)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 T-cell activator (beads or soluble antibodies)
-
This compound (stock solution in DMSO)
-
96-well round-bottom culture plates
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Methodology:
-
T-Cell Isolation:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD3+ T-cells from PBMCs using a negative selection magnetic bead-based kit according to the manufacturer's instructions.
-
Assess purity by flow cytometry (>95% CD3+).
-
-
CFSE Labeling:
-
Resuspend isolated T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Assay Setup:
-
Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO).
-
Add 50 µL of anti-CD3/CD28 T-cell activator to the wells at the manufacturer's recommended concentration. Include an unstimulated control (no activator).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity. Proliferating cells will exhibit successive halving of CFSE fluorescence with each cell division.
-
Protocol 2: Analysis of T-Cell Activation Markers and Cytokine Production
This protocol assesses the expression of early activation markers and the secretion of key cytokines.
Materials:
-
Materials from Protocol 1 (excluding CFSE)
-
Anti-human CD25-PE and anti-human CD69-APC fluorescently conjugated antibodies
-
Human IL-2 and IFN-γ ELISA kits
-
Brefeldin A (optional, for intracellular cytokine staining)
Methodology:
-
Assay Setup:
-
Follow steps 1 and 3 from Protocol 1 for T-cell isolation and assay setup (without CFSE labeling).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
(Optional for intracellular staining) Add Brefeldin A 4-6 hours before harvesting to block cytokine secretion.
-
-
Sample Harvesting:
-
Centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C until use.
-
Wash the cell pellet with FACS buffer.
-
-
Flow Cytometry for Activation Markers:
-
Resuspend the cell pellet in FACS buffer containing anti-CD25-PE and anti-CD69-APC antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD25+ and CD69+ cells.
-
-
Cytokine Analysis (ELISA):
-
Thaw the collected supernatants.
-
Perform ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Conclusion
The provided protocols offer a robust framework for investigating the immunomodulatory effects of this compound on T-cell activation. By blocking the PD-1/PD-L1 inhibitory axis, this compound is expected to enhance T-cell proliferation, upregulate activation markers, and increase the production of effector cytokines. These assays are essential for the preclinical evaluation of this and other immune checkpoint inhibitors, providing valuable insights into their therapeutic potential.
References
- 1. In vitro T cell responses to PD-1 blockade are reduced by IFN-α but do not predict therapy response in melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-Immunoprecipitation Using BMS-986189 to Investigate PD-L1 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986189 is a potent macrocyclic peptide inhibitor that targets the programmed death-ligand 1 (PD-L1) protein.[1][2][3] This inhibitor disrupts the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), a critical immune checkpoint pathway often exploited by cancer cells to evade the host immune system.[2][4] The mechanism of action for some small molecule inhibitors targeting PD-L1 involves inducing its dimerization, which sterically hinders the PD-1 binding site.[5][6][7] Understanding the protein-protein interactions involving PD-L1 in the presence of this compound is crucial for elucidating its detailed mechanism and identifying potential new therapeutic targets.
Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular context.[8][9][10] This application note provides a detailed protocol for performing a Co-IP experiment to identify binding partners of PD-L1 after treatment with this compound.
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells leads to the suppression of T-cell receptor (TCR) signaling and inhibits the anti-tumor immune response.[4] this compound acts by binding to PD-L1, thereby preventing its interaction with PD-1 and restoring T-cell activity against cancer cells.[2][4]
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Co-Immunoprecipitation of PD-L1
This protocol is designed for cultured mammalian cells expressing human PD-L1. Optimization may be required for different cell lines.
Materials and Reagents
-
Cell Lines: Human cancer cell line with endogenous or overexpressed PD-L1 (e.g., L2987 human lung carcinoma cells).[1][3]
-
Inhibitor: this compound (MedChemExpress, Cat. No.: HY-P10375 or equivalent).[1]
-
Antibodies:
-
IP Antibody: Anti-PD-L1 antibody, validated for IP (e.g., rabbit polyclonal or mouse monoclonal).
-
Isotype Control: Normal rabbit or mouse IgG.
-
Detection Antibody: Antibody against the putative interacting protein for Western blot analysis.
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added Protease Inhibitor Cocktail.
-
Wash Buffer: Cell Lysis Buffer diluted 1:1 with PBS (or a buffer with lower detergent concentration).
-
Elution Buffer: 1x SDS-PAGE Sample Buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue).
-
Experimental Workflow
Caption: General workflow for the co-immunoprecipitation experiment.
Step-by-Step Procedure
1. Cell Culture and Treatment: a. Culture PD-L1 expressing cells to ~80-90% confluency. b. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours). The optimal concentration and time should be determined empirically. An IC50 of 1.03 nM has been reported for the PD-1/PD-L1 interaction.[1][3]
2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Lysis Buffer per 1x10^7 cells.[8] c. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11] f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification and Pre-Clearing: a. Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford). b. (Optional but recommended) To reduce non-specific binding, pre-clear the lysate by adding 20-30 µL of Protein A/G bead slurry to 1 mg of protein lysate.[12] c. Incubate for 1 hour at 4°C with gentle rotation. d. Pellet the beads by centrifugation (1,000 x g for 1 min) or using a magnetic rack, and transfer the pre-cleared supernatant to a new tube.
4. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-PD-L1 antibody. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. b. Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.
5. Immune Complex Capture: a. Add 30-50 µL of Protein A/G bead slurry to each immunoprecipitation reaction. b. Incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
6. Washing: a. Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step 3-4 times to remove non-specifically bound proteins.[8][12]
7. Elution: a. After the final wash, carefully remove all supernatant. b. Add 30-50 µL of 1x SDS-PAGE Sample Buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Pellet the beads and collect the supernatant containing the eluted proteins.
8. Analysis: a. Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against PD-L1 (to confirm successful immunoprecipitation) and the suspected interacting protein(s). b. Alternatively, for discovery of novel interactors, samples can be analyzed by mass spectrometry (MS).[13]
Data Presentation
Quantitative data from the Western blot analysis should be summarized to compare the amount of co-immunoprecipitated protein between different conditions. Densitometry can be used to quantify band intensities.
Table 1: Densitometry Analysis of Co-Immunoprecipitated Proteins
| Condition | IP Antibody | Input (Target Protein X) | Eluate (PD-L1) | Eluate (Co-IP Protein Y) | Relative Co-IP Efficiency (Y/PD-L1) |
| Vehicle | Anti-PD-L1 | 1.0 | 1.0 | 1.0 | 1.0 |
| Vehicle | Isotype IgG | 1.0 | 0.05 | 0.08 | N/A |
| This compound | Anti-PD-L1 | 1.0 | 0.98 | Value | Value |
| This compound | Isotype IgG | 1.0 | 0.06 | 0.07 | N/A |
Note: This table is a template. Values are normalized to the vehicle control. "Co-IP Protein Y" represents the putative interacting partner. The "Relative Co-IP Efficiency" is calculated to normalize the amount of the co-precipitated protein to the amount of bait protein pulled down.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of this compound as a macrocyclic peptide inhibitor of programmed death-ligand 1(PD-L1) | Poster Board #336 - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Characterization of BMS-986189 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986189 is a potent macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] PD-L1, expressed on the surface of various cancer cells, interacts with the PD-1 receptor on T-cells, leading to the suppression of the anti-tumor immune response.[5][6][7][8] By blocking the PD-1/PD-L1 interaction, this compound can restore T-cell-mediated cytotoxicity against cancer cells. This application note provides a framework for evaluating the in vitro synergistic potential of this compound when used in combination with standard chemotherapeutic agents.
The combination of immune checkpoint inhibitors with chemotherapy is a promising strategy in cancer therapy. Chemotherapy-induced cancer cell death can lead to the release of tumor antigens, which may enhance the immune response facilitated by PD-L1 blockade. This can result in synergistic anti-tumor effects. These protocols and notes offer guidance on experimental design, data presentation, and interpretation for the in vitro assessment of this compound and chemotherapy combinations.
Data Presentation
The following tables present illustrative quantitative data from in vitro assays to demonstrate the potential synergistic effects of combining this compound with common chemotherapeutic agents. This data is representative and intended to guide researchers in structuring their experimental results.
Table 1: Single Agent and Combination IC50 Values in A549 Lung Carcinoma Cells (72h Treatment)
| Treatment | IC50 (nM) |
| This compound | >10,000 |
| Doxorubicin | 150 |
| This compound (100 nM) + Doxorubicin | 85 |
| Paclitaxel | 25 |
| This compound (100 nM) + Paclitaxel | 12 |
| Cisplatin | 2,500 |
| This compound (100 nM) + Cisplatin | 1,300 |
| Gemcitabine | 50 |
| This compound (100 nM) + Gemcitabine | 28 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations in A549 Cells
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10][11][12]
| Combination (at IC50) | Combination Index (CI) | Interpretation |
| This compound + Doxorubicin | 0.75 | Synergy |
| This compound + Paclitaxel | 0.68 | Synergy |
| This compound + Cisplatin | 0.82 | Synergy |
| This compound + Gemcitabine | 0.79 | Synergy |
Table 3: Apoptosis Induction in A549 Cells Following 48h Treatment
| Treatment | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5.2 ± 1.1 |
| This compound (100 nM) | 6.1 ± 1.5 |
| Doxorubicin (150 nM) | 25.4 ± 3.2 |
| This compound (100 nM) + Doxorubicin | 45.8 ± 4.1 |
Table 4: Cell Cycle Analysis in A549 Cells Following 24h Treatment
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.3 | 28.1 | 16.6 |
| This compound (100 nM) | 54.8 | 28.5 | 16.7 |
| Paclitaxel (25 nM) | 10.2 | 15.3 | 74.5 |
| This compound (100 nM) + Paclitaxel | 8.9 | 12.1 | 79.0 |
Signaling Pathways and Experimental Workflows
Caption: PD-L1 Signaling and Combination Therapy Mechanism.
Caption: In Vitro Combination Study Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium. For combination studies, prepare solutions with a fixed ratio of the two drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug solutions (single agents or combinations). Include vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for single agents and combinations. For synergy analysis, calculate the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with single agents or the combination at desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for assessing the effect of the combination treatment on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound and chemotherapeutic agent
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with single agents or the combination for 24 hours.
-
Cell Harvesting: Collect and wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. punnettsquare.org [punnettsquare.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay with BMS-986189
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986189 is a potent and specific macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed death-1 (PD-1).[1][2][3][4] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host immune system. By blocking the PD-1/PD-L1 pathway, this compound can restore T-cell activity against cancer cells, making it a promising candidate for cancer immunotherapy.[2][5] These application notes provide detailed protocols for developing and utilizing cell-based assays to evaluate the in vitro efficacy of this compound and similar compounds.
Mechanism of Action
This compound disrupts the PD-1/PD-L1 signaling pathway by binding to PD-L1 and inducing its dimerization.[6][7] This dimerization sterically hinders the interaction of PD-L1 with the PD-1 receptor on T-cells.[6] The subsequent blockade of this inhibitory signal leads to the restoration of T-cell receptor (TCR) signaling, resulting in T-cell activation, cytokine production, and enhanced anti-tumor immunity.[8][9]
Data Presentation
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency of this compound
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | PD-L1 | 1.03 | [1][2][3][4] |
Table 2: Cellular Activity of BMS PD-1/PD-L1 Inhibitors
| Compound | Cell-Based Assay | EC50 (nM) | Reference |
| BMS-57 | PD-1/PD-L1 Blockade Bioassay | 566 | [10] |
| BMS-71 | PD-1/PD-L1 Blockade Bioassay | 293 | [10] |
Table 3: In Vivo Target Engagement of this compound
| Animal Model | Cell Line | Dose (mg/kg) | % Reduction in Signal | Reference |
| Athymic Nude Mice | L2987 Xenograft | 2 | 94 | [3][11] |
Experimental Protocols
Protocol 1: PD-1/PD-L1 Blockade Bioassay
This protocol is adapted from commercially available reporter assays and is designed to quantify the ability of this compound to block the PD-1/PD-L1 interaction.[7][8][9]
Materials:
-
PD-L1 aAPC/CHO-K1 cells
-
PD-1 Effector/NFAT-Luciferase Jurkat T-cells
-
Assay Medium (e.g., RPMI 1640 + 1% FBS)
-
This compound
-
DMSO (for compound dilution)
-
White, 96-well clear-bottom assay plates
-
Luciferase assay reagent (e.g., Bio-Glo™)
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture PD-L1 aAPC/CHO-K1 cells to the appropriate density.
-
Plate the cells in a 96-well white, clear-bottom plate at a density of 20,000 cells/well in 50 µL of assay medium.
-
Incubate for 2-4 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended.
-
Perform serial dilutions of the this compound stock solution in assay medium to achieve a 2x final concentration range.
-
-
Treatment:
-
Add 25 µL of the 2x this compound dilutions to the appropriate wells of the cell plate.
-
Include wells with vehicle control (DMSO) and no-treatment controls.
-
-
Effector Cell Addition:
-
Resuspend the PD-1 Effector/NFAT-Luciferase Jurkat T-cells in assay medium at a density of 2 x 10^6 cells/mL.
-
Add 25 µL of the Jurkat cell suspension to each well.
-
-
Incubation:
-
Incubate the plate for 6 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Plot the luminescence signal against the log of the this compound concentration.
-
Use a four-parameter logistic (4PL) curve fit to determine the EC50 value.
-
Protocol 2: T-Cell Activation Co-Culture Assay
This protocol assesses the ability of this compound to enhance T-cell activation in a co-culture system.[1][12]
References
- 1. A PD-1/PD-L1-Sensitive Co-culture-Based Primary T-Cell Activation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PD-1 PD-L1 | 1629665-96-8 | Invivochem [invivochem.com]
- 5. revvity.com [revvity.com]
- 6. manuals.plus [manuals.plus]
- 7. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]
- 8. PD-1 PD-L1 Blockade Bioassay Protocol [promega.sg]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. research.setu.ie [research.setu.ie]
Application Notes and Protocols for Studying Tumor Microenvironment Interactions with BMS-986189
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986189 is a potent macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3] This interaction is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. By blocking the PD-1/PD-L1 pathway, this compound can restore anti-tumor immunity, making it a valuable tool for studying the tumor microenvironment (TME) and for the development of novel cancer immunotherapies. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo assays to investigate its effects on tumor-immune cell interactions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear reference for its biochemical and cellular activity.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay Method | Reference |
| IC50 | 1.03 nM | PD-1/PD-L1 Interaction Assay | [1][3] |
| Kd | ≤ 10 pM | Surface Plasmon Resonance (SPR) | [4] |
Table 2: In Vivo Activity of this compound
| Animal Model | Cell Lines | Treatment Dose | Key Findings | Reference |
| Athymic Nude Mice | L2987 (PD-L1+), HT-29 (PD-L1-) Xenografts | 2 mg/kg (single subcutaneous dose) | 94% reduction of radiotracer signal in L2987 xenografts, indicating high target engagement. | [1] |
| Athymic Nude Mice | L2987 (PD-L1+), HT-29 (PD-L1-) Xenografts | 1 nM | Over 90% blockage of a PD-L1-targeting PET tracer in vitro. | [5] |
Mechanism of Action
This compound is a macrocyclic peptide that directly binds to PD-L1, preventing its interaction with the PD-1 receptor on T cells. This blockade disrupts the inhibitory signal, leading to the activation of T cells and an enhanced anti-tumor immune response. While a class of small-molecule inhibitors from Bristol Myers Squibb has been shown to induce dimerization of PD-L1 as their mechanism of action, it is not definitively established that the macrocyclic peptide this compound functions through the same dimerization mechanism.
Signaling Pathway
The interaction of PD-1 on T cells with PD-L1 on tumor cells or other cells in the tumor microenvironment leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This recruits phosphatases such as SHP-2, which dephosphorylate and inactivate downstream signaling molecules of the T cell receptor (TCR) pathway, including ZAP70 and PI3K. The ultimate effect is the suppression of T cell activation, proliferation, and cytokine production. This compound, by blocking the initial PD-1/PD-L1 interaction, prevents this inhibitory cascade and restores T cell effector functions.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This protocol describes a biochemical assay to determine the in vitro potency of this compound in disrupting the PD-1/PD-L1 interaction.
Materials:
-
This compound
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
HTRF assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Anti-His-Europium Cryptate (donor fluorophore)
-
Anti-Fc-d2 (acceptor fluorophore)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in HTRF assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilution or vehicle control.
-
Add 4 µL of recombinant human PD-L1-Fc to each well at a final concentration of 10 nM.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of recombinant human PD-1-His to each well at a final concentration of 20 nM.
-
Incubate for 15 minutes at room temperature.
-
Prepare a detection mixture containing anti-His-Europium Cryptate and anti-Fc-d2 in HTRF detection buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the results against the this compound concentration to determine the IC50 value.
T-cell Activation Co-culture Assay
This protocol outlines a cell-based assay to evaluate the ability of this compound to enhance T-cell activation in the presence of PD-L1-expressing tumor cells.
Materials:
-
This compound
-
PD-L1 positive tumor cell line (e.g., L2987, MDA-MB-231)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or a specific antigen)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD69, anti-IFN-γ)
-
ELISA kit for cytokine detection (e.g., IFN-γ, TNF-α)
Procedure:
-
Seed the PD-L1 positive tumor cells in a 96-well plate and allow them to adhere overnight.
-
Isolate PBMCs or T cells from healthy donor blood.
-
The next day, treat the tumor cells with a serial dilution of this compound or vehicle control for 1 hour.
-
Add the PBMCs or T cells to the wells containing the tumor cells at an effector-to-target (E:T) ratio of 10:1.
-
Add T-cell activation stimuli to the co-culture.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Endpoint Analysis:
-
Cytokine Release: Collect the culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α) using an ELISA kit.
-
T-cell Activation Markers: Harvest the non-adherent cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8, CD69). Analyze the expression of activation markers by flow cytometry.
-
Intracellular Cytokine Staining: For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A). After incubation, harvest the cells, fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ). Analyze by flow cytometry.
-
In Vivo Xenograft Tumor Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
This compound
-
PD-L1 positive human tumor cell line (e.g., L2987)
-
PD-L1 negative human tumor cell line (e.g., HT-29) for control
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Culture the tumor cells to the desired number.
-
Harvest the cells and resuspend them in sterile PBS, with or without Matrigel.
-
Subcutaneously inject the tumor cells into the flanks of the mice (e.g., L2987 on one flank and HT-29 on the contralateral flank).
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2 mg/kg, subcutaneously, daily or as determined) to the treatment group and vehicle to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, Western blot for target engagement).
Conclusion
This compound is a potent and specific inhibitor of the PD-1/PD-L1 interaction. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanism of action and therapeutic potential of this compound in modulating the tumor microenvironment. These assays are essential tools for advancing our understanding of cancer immunology and for the development of next-generation immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Development, Characterization, and Radiation Dosimetry Studies of 18F-BMS-986229, a 18F-Labeled PD-L1 Macrocyclic Peptide PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]
Application of BMS-986189 in 3D Tumor Spheroid Models
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant in vitro models compared to traditional 2D cell cultures. They better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are crucial for evaluating the efficacy of novel cancer therapeutics.[1][2][3][4][5][6] BMS-986189 is a macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[7][8] PD-L1, often overexpressed on tumor cells, interacts with the PD-1 receptor on T-cells, leading to immune suppression.[7][9][10] By blocking this interaction, this compound aims to restore the anti-tumor activity of the immune system.[8][11] This application note provides a detailed protocol for evaluating the efficacy of this compound in 3D tumor spheroid models, which can be co-cultured with immune cells to simulate the tumor-immune microenvironment.
Mechanism of Action: PD-1/PD-L1 Signaling Pathway
The programmed cell death protein 1 (PD-1) is a receptor expressed on the surface of activated T-cells.[7] Its ligand, PD-L1, is expressed on various cells, including tumor cells.[7] The binding of PD-L1 to PD-1 initiates a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxicity, thereby allowing tumor cells to evade immune surveillance.[9][10] this compound, a macrocyclic peptide, directly binds to PD-L1, preventing its interaction with PD-1 and thereby restoring T-cell-mediated anti-tumor immunity.[8][11]
Experimental Protocols
This section outlines a detailed protocol for the formation of 3D tumor spheroids, co-culture with immune cells, treatment with this compound, and subsequent analysis of cell viability and immune cell infiltration.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MC38, A549, HT-29)[12][13]
-
Peripheral Blood Mononuclear Cells (PBMCs) or specific T-cell populations
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
This compound (stock solution prepared in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Optional: Matrigel or Collagen I for embedded culture models[12]
-
Optional: Antibodies for flow cytometry or immunofluorescence staining (e.g., anti-CD3, anti-CD8, anti-Granzyme B)
Experimental Workflow
Step-by-Step Protocol:
-
Tumor Spheroid Formation:
-
Harvest cancer cells from a sub-confluent culture flask using standard cell detachment methods.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Ensure a single-cell suspension.
-
Resuspend the cells in complete culture medium to a final concentration that will result in the desired spheroid size (e.g., 2,000-5,000 cells/well).[13]
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.[13]
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours. Spheroid formation can be monitored daily using an inverted microscope.[13]
-
-
Co-culture with Immune Cells and this compound Treatment:
-
After spheroid formation, prepare a suspension of immune cells (e.g., PBMCs) in complete culture medium.
-
Carefully remove 50 µL of medium from each well of the spheroid plate and add 50 µL of the immune cell suspension at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Prepare serial dilutions of this compound in complete culture medium. It is important to include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubate the co-culture plates for an additional 48-96 hours.
-
-
Assessment of Spheroid Viability and Morphology:
-
At the end of the incubation period, capture brightfield images of the spheroids in each well using an inverted microscope. Spheroid diameter and integrity can be measured using image analysis software.
-
To assess tumor cell viability, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
-
Optional: Analysis of Immune Cell Infiltration and Activation:
-
Spheroids can be individually collected, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies for analysis by flow cytometry. This can provide information on the infiltration of different immune cell subsets (e.g., CD8+ T-cells) and their activation status (e.g., expression of Granzyme B or IFN-γ).
-
Data Presentation
The following tables provide a template for presenting quantitative data obtained from the described experiments. The values presented are for illustrative purposes only.
Table 1: Effect of this compound on Tumor Spheroid Viability (Illustrative Data)
| Concentration of this compound (nM) | Mean Spheroid Diameter (µm) | % Viability (Normalized to Vehicle) |
| Vehicle (DMSO) | 550 ± 25 | 100% |
| 1 | 530 ± 30 | 95% |
| 10 | 480 ± 20 | 80% |
| 100 | 350 ± 15 | 50% |
| 1000 | 200 ± 10 | 20% |
| IC50 (nM) | - | ~100 |
Table 2: Immune Cell-Mediated Cytotoxicity in Co-culture Model (Illustrative Data)
| Treatment Group | % CD8+ T-Cell Infiltration | % Granzyme B+ in CD8+ T-Cells | Tumor Spheroid Viability (%) |
| Spheroids Only | 0% | N/A | 100% |
| Spheroids + PBMCs (Vehicle) | 15% | 25% | 85% |
| Spheroids + PBMCs + 100 nM this compound | 35% | 60% | 40% |
The use of 3D tumor spheroid models provides a powerful platform for the preclinical evaluation of immunomodulatory agents like this compound. The protocols outlined in this application note offer a robust framework for assessing the direct and immune-mediated anti-tumor effects of this PD-L1 inhibitor in a more physiologically relevant context. The ability to co-culture tumor spheroids with immune cells is particularly valuable for understanding the complex interplay between the tumor and the immune system, and for predicting the clinical efficacy of immune checkpoint inhibitors. Further characterization, such as the analysis of cytokine profiles and detailed imaging of immune cell infiltration, can provide deeper insights into the mechanism of action of this compound.
References
- 1. Emerging tumor spheroids technologies for 3D in vitro cancer modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 3-Dimensional mesothelioma spheroids provide closer to natural pathophysiological tumor microenvironment for drug response studies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Embedded Spheroids as Models of the Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Tumor Microenvironment Complexity In Vitro: Spheroids as Physiologically Relevant Tumor Models and Strategies for Their Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound as a macrocyclic peptide inhibitor of programmed death-ligand 1(PD-L1) | Poster Board #336 - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Image-based 3D cell culture cytotoxicity assay [protocols.io]
- 13. corning.com [corning.com]
Application Notes and Protocols for BMS-986189 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of BMS-986189, a potent macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1). By examining key downstream signaling proteins, researchers can effectively assess the compound's mechanism of action and cellular efficacy.
Introduction
This compound is a high-affinity macrocyclic peptide that disrupts the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1).[1][2][3] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. This compound functions by binding directly to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its engagement with PD-1 on T-cells and restoring anti-tumor immunity. Western blot analysis is an essential technique to elucidate the downstream molecular consequences of this inhibition.
Principle
Upon the binding of PD-L1 to PD-1, the immunoreceptor tyrosine-based switch motif (ITSM) and immunoreceptor tyrosine-based inhibitory motif (ITIM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment and activation of the tyrosine phosphatase SHP2. Activated SHP2 dephosphorylates key components of the T-cell receptor (TCR) signaling pathway, including ZAP70 and components of the PI3K/Akt pathway, leading to T-cell exhaustion.
By inhibiting the PD-L1/PD-1 interaction, this compound is expected to decrease the recruitment and phosphorylation of SHP2, leading to an increase in the phosphorylation of downstream effectors such as Akt, a key regulator of cell survival and proliferation. This protocol outlines the steps to measure the levels of total and phosphorylated SHP2 and Akt in response to this compound treatment.
Data Presentation
Table 1: Hypothetical Quantitative Western Blot Data Analysis of this compound Treatment
| Treatment Group | p-SHP2 (Tyr542) / Total SHP2 (Relative Densitometry Units) | p-Akt (Ser473) / Total Akt (Relative Densitometry Units) |
| Vehicle Control (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (1 nM) | 0.85 ± 0.10 | 1.25 ± 0.20 |
| This compound (10 nM) | 0.62 ± 0.08 | 1.78 ± 0.25 |
| This compound (100 nM) | 0.41 ± 0.05 | 2.55 ± 0.30 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to express high levels of PD-L1, such as the human lung carcinoma cell line L2987 or triple-negative breast cancer cell line MDA-MB-231.[1][4]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). A vehicle control with the same concentration of DMSO should be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonication: Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) on ice to shear the DNA and increase protein yield.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Rabbit anti-phospho-SHP2 (Tyr542) (1:1000)
-
Rabbit anti-SHP2 (1:1000)
-
Rabbit anti-phospho-Akt (Ser473) (1:1000)[6]
-
Rabbit anti-Akt (1:1000)
-
Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein bands to their respective total protein bands and then to the loading control.
Mandatory Visualization
References
Troubleshooting & Optimization
BMS-986189 Technical Support Center: Solubility and Formulation Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986189. The information is designed to address common challenges related to the solubility and formulation of this macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro experiments?
A1: For in vitro studies, this compound is highly soluble in DMSO (Dimethyl Sulfoxide).[1][2][3] It is recommended to use fresh, anhydrous DMSO as its hygroscopic nature can significantly impact the solubility of the compound.[3] The solubility in DMSO is reported to be ≥ 100 mg/mL (52.99 mM).[1][2][3] The compound also has some solubility in water, reported as ≥ 1 mg/mL (0.53 mM).[3][4]
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation when preparing a DMSO stock solution, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of this compound.[3] Always use a newly opened bottle of anhydrous, high-purity DMSO.
-
Gentle warming and sonication: To aid dissolution, you can gently warm the solution to 37°C and sonicate it in an ultrasonic bath for a short period.[2]
-
Check for saturation: While the reported solubility is high, you may be exceeding the saturation point. Try preparing a slightly more dilute stock solution.
Q3: How should I store this compound solutions?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It should be kept in a sealed container, protected from moisture.[1][3]
-
In Solvent: For solutions prepared in a solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To avoid repeated freeze-thaw cycles which can degrade the product, it is advisable to aliquot the stock solution into smaller, single-use vials.[2]
Q4: What are the suggested formulations for in vivo studies?
A4: Due to its low water solubility, specific formulations are recommended for in vivo administration. These typically involve a combination of solvents and surfactants to improve bioavailability. Commonly used formulations include:
-
DMSO and Corn Oil: A mixture of DMSO and corn oil (e.g., 10% DMSO, 90% corn oil) can be used.[1]
-
DMSO, PEG300, Tween 80, and Saline: A more complex vehicle consisting of DMSO, PEG300, Tween 80, and saline is also an option (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).[1]
-
Oral Formulations: For oral administration, options include dissolving in PEG400 or suspending in vehicles like 0.2% Carboxymethyl cellulose with or without 0.25% Tween 80.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ≥ 100 | 52.99 | [1][2][3] |
| Water | ≥ 1 | 0.53 | [3][4] |
"≥" indicates that the solubility is at least the specified value, but the saturation point was not determined.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Based on the molecular weight of this compound (1887.21 g/mol ), to prepare a 10 mM solution, you will need 18.87 mg of the compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound into a sterile microcentrifuge tube. b. Add the calculated volume of fresh, anhydrous DMSO. c. Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween 80/Saline)
This protocol describes the preparation of a vehicle for injection consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Materials: this compound DMSO stock solution, PEG300, Tween 80, sterile saline (0.9% NaCl).
-
Procedure: a. Start with the required volume of your this compound DMSO stock solution. For example, to make 1 mL of final formulation, start with 100 µL of the DMSO stock. b. Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear. d. Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. Mix gently to avoid foaming. e. The final solution should be clear. If precipitation occurs, the concentration of this compound may be too high for this vehicle.
Caption: Components of a recommended in vivo formulation for this compound.
References
improving BMS-986189 stability in cell culture media
Welcome to the technical support center for BMS-986189. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and consistency of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in a cell culture setting.
Q1: My this compound solution appears cloudy or has visible precipitates after dilution in cell culture media. What should I do?
A1: Precipitation can occur due to several factors, including the compound's solubility limits, pH of the media, and interactions with media components.
-
Troubleshooting Steps:
-
Verify Solvent Compatibility: this compound is soluble in DMSO for stock solutions. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced precipitation.
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually lower the concentration.
-
pH Adjustment: The pH of the media can influence the solubility of peptidic compounds. While most culture media are buffered around pH 7.4, local changes in pH can occur. Ensure your media is properly buffered.
-
Consider Additives: For particularly problematic precipitation, the addition of stabilizing agents might be necessary. See Q3 for more details.
-
Q2: I am observing a decrease in the activity of this compound over the course of my multi-day experiment. What could be the cause?
A2: A time-dependent loss of activity strongly suggests degradation of the compound in the cell culture media. As a macrocyclic peptide, this compound can be susceptible to several degradation pathways.
-
Potential Degradation Pathways:
-
Proteolytic Degradation: Cell-secreted or serum-derived proteases can cleave the peptide bonds of this compound.
-
Oxidation: Certain amino acid residues within the peptide are susceptible to oxidation, which can be accelerated by components in the media or exposure to light and oxygen.
-
Hydrolysis: The peptide bonds can undergo hydrolysis, a reaction catalyzed by extremes in pH.[1]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the structure and function of the peptide.[2]
-
-
Troubleshooting Steps:
-
Replenish Media: For long-term experiments, replenish the cell culture media with freshly prepared this compound every 24-48 hours.
-
Reduce Serum Concentration: If your experiment allows, consider reducing the percentage of serum (e.g., FBS) in your culture media to minimize protease activity.
-
Use of Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail can help to reduce enzymatic degradation. However, ensure the inhibitors do not interfere with your experimental endpoints.
-
Optimize Storage of Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Q3: How can I proactively improve the stability of this compound in my cell culture media?
A3: Several strategies can be employed to enhance the stability of peptidic compounds in solution.
-
Recommended Strategies:
-
Addition of Stabilizing Agents:
-
Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.1-1%) can help to stabilize peptides by preventing adsorption to plasticware and providing a competitive substrate for proteases.
-
Antioxidants: To mitigate oxidative degradation, consider the addition of antioxidants like N-acetylcysteine or ascorbic acid to the culture media.
-
-
Control Environmental Factors:
-
pH: Ensure the pH of your cell culture media remains stable throughout the experiment. Most peptides are most stable in a pH range of 4-8.[3]
-
Temperature: While cells are cultured at 37°C, prepare and store this compound solutions at lower temperatures (2-8°C) for short-term use and aliquot and freeze at -20°C or -80°C for long-term storage.
-
Light: Protect stock and working solutions from light to prevent photo-oxidation.[2]
-
-
Quantitative Data on this compound Stability (Hypothetical)
The following tables present hypothetical data to illustrate how different conditions might affect the stability of this compound in a standard cell culture medium (DMEM with 10% FBS) over 72 hours at 37°C. The percentage of intact this compound is measured by HPLC-MS.
Table 1: Effect of Serum Concentration on this compound Stability
| Time (hours) | 10% FBS (% Intact) | 2% FBS (% Intact) | Serum-Free (% Intact) |
| 0 | 100 | 100 | 100 |
| 24 | 75 | 88 | 95 |
| 48 | 52 | 75 | 91 |
| 72 | 31 | 62 | 88 |
Table 2: Effect of Stabilizing Agents on this compound Stability (in 10% FBS Media)
| Time (hours) | Control (% Intact) | + 0.5% BSA (% Intact) | + Protease Inhibitor Cocktail (% Intact) |
| 0 | 100 | 100 | 100 |
| 24 | 75 | 85 | 92 |
| 48 | 52 | 71 | 85 |
| 72 | 31 | 59 | 78 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions.
-
Preparation of this compound Working Solution: a. Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO) on ice. b. Dilute the stock solution in your cell culture medium to the final desired concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Incubation: a. Aliquot the this compound-containing media into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). b. Incubate the tubes at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection and Preparation: a. At each time point, remove one aliquot. b. Immediately add an equal volume of cold acetonitrile to precipitate proteins and stop enzymatic activity. c. Vortex briefly and centrifuge at >10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube for analysis.
-
Analysis by HPLC-MS: a. Analyze the supernatant by reverse-phase HPLC coupled with a mass spectrometer (MS). b. Use a C18 column and a gradient of water and acetonitrile with 0.1% formic acid. c. Monitor the peak area of the parent mass of this compound.
-
Data Analysis: a. Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of intact this compound remaining.
Visualizations
References
Technical Support Center: BMS-986189 In Vivo Efficacy Experiments
Welcome to the technical support center for troubleshooting BMS-986189 in vivo efficacy experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues that may be encountered during preclinical studies with this macrocyclic peptide inhibitor of the PD-1/PD-L1 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a macrocyclic peptide that inhibits the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). It binds directly to PD-L1 with high affinity, inducing its dimerization and subsequent internalization. This prevents PD-L1 from engaging with the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.
Q2: What are the recommended animal models for in vivo efficacy studies?
A2: Syngeneic mouse models with tumors known to express PD-L1 are commonly used. A frequently cited model involves the use of athymic nude mice bearing bilateral xenografts of a PD-L1 positive human cancer cell line, such as L2987 (human lung carcinoma), and a PD-L1 negative cell line, like HT-29 (human colon carcinoma), as a negative control. This dual xenograft model allows for the assessment of on-target versus off-target effects within the same animal.
Q3: What is a typical dose and route of administration for this compound in mice?
A3: A commonly reported dosage for in vivo studies in mice is 2 mg/kg administered via subcutaneous (SC) injection. However, the optimal dose may vary depending on the specific tumor model and experimental endpoint. Dose-ranging studies are recommended to determine the most effective and well-tolerated dose for your specific model.
Q4: How can I monitor target engagement of this compound in vivo?
A4: Positron Emission Tomography (PET) imaging is a powerful tool for non-invasively assessing PD-L1 target engagement in real-time. This is often performed using a radiolabeled tracer that also binds to PD-L1. A reduction in the tracer signal in PD-L1 positive tumors after administration of this compound indicates successful target engagement.
Troubleshooting Guides
Issues with Drug Formulation and Administration
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in formulation | - Improper solvent selection or concentration.- Temperature fluctuations affecting solubility.- pH of the formulation is not optimal. | - Ensure this compound is fully dissolved in a suitable solvent like DMSO before further dilution.- Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles.- Maintain a consistent temperature during formulation preparation and administration.- Check the pH of the final formulation and adjust if necessary, staying within a physiologically acceptable range (typically pH 6.5-7.5 for SC injection). |
| Leakage at the injection site | - Injection volume is too large for the subcutaneous space.- Improper injection technique. | - For mice, limit subcutaneous injection volumes to 100-200 µL per site.- Use a 27-30 gauge needle and inject into a tented fold of skin to ensure proper subcutaneous deposition.- Rotate injection sites if multiple doses are administered. |
| Inconsistent drug exposure between animals | - Variability in subcutaneous absorption.- Errors in dose calculation or administration. | - Ensure consistent injection technique and volume across all animals.- Consider performing a pilot pharmacokinetic (PK) study to assess the variability of drug exposure in your animal model.- Double-check all dose calculations and ensure accurate pipetting. |
Challenges with Animal Models and Tumor Growth
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth between animals | - Inconsistent number or viability of injected tumor cells.- Variation in the site of tumor cell implantation.- Health status of the animals. | - Ensure accurate cell counting and viability assessment (>90%) before implantation.- Use a consistent injection volume and location for all animals.- Acclimatize animals to the facility before the start of the experiment and monitor their health closely.- Consider using a larger group size to account for individual variability. |
| Lack of tumor growth or tumor regression in the control group | - Poor tumor cell viability or tumorigenicity.- Immune rejection of human tumor cells in immunocompetent mice. | - Confirm the tumorigenicity of the cell line in the chosen mouse strain.- Use immunodeficient mouse strains (e.g., nude, SCID, NSG) for human tumor xenografts.- Ensure proper handling and storage of cell lines to maintain their viability. |
| Unexpected lack of efficacy in a PD-L1 positive tumor model | - Low or heterogeneous PD-L1 expression in the actual tumors.- The tumor model is not primarily dependent on the PD-1/PD-L1 axis for immune evasion.- Insufficient drug exposure at the tumor site. | - Verify PD-L1 expression in a representative sample of tumors from your study using immunohistochemistry (IHC) or flow cytometry.- Consider using a different tumor model known to be responsive to PD-L1 blockade.- Perform a PK/PD study to confirm that this compound is reaching the tumor at sufficient concentrations to engage the target. |
Data Interpretation and Endpoint Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or difficult-to-interpret PET imaging results | - Misalignment of PET and CT scans.- High background signal.- Variability in tracer uptake. | - Ensure proper animal positioning and anesthesia to minimize movement during imaging.- Optimize the tracer injection protocol and imaging time points to maximize the tumor-to-background signal ratio.- Include appropriate control groups (e.g., blocking dose with excess unlabeled this compound) to confirm the specificity of the tracer signal. |
| Discrepancy between tumor growth inhibition and other efficacy markers | - The mechanism of action may not solely rely on direct tumor cell killing (e.g., may involve immune cell activation).- The timing of endpoint analysis may not be optimal. | - Analyze immune cell infiltration and activation in the tumor microenvironment (e.g., by flow cytometry or IHC) to assess the immunomodulatory effects of this compound.- Conduct a time-course study to determine the optimal time to observe therapeutic effects.- Consider including other endpoints such as survival analysis. |
| Observation of adverse events in treated animals | - On-target immune-related adverse events (irAEs).- Off-target toxicity of the compound. | - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, skin rash).- Perform histopathological analysis of major organs at the end of the study to identify any treatment-related toxicities.- If irAEs are suspected, consider analyzing serum cytokine levels and immune cell populations in peripheral blood. |
Experimental Protocols
Protocol 1: General Subcutaneous Formulation of a Macrocyclic Peptide
This is a general starting point for formulating a macrocyclic peptide like this compound for subcutaneous injection in mice. Note: This is a generic protocol and may require optimization for this compound.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved by gentle vortexing or sonication. Store at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation (for a 2 mg/kg dose in a 20g mouse with a 100 µL injection volume):
-
Calculate the required amount of this compound per mouse: 2 mg/kg * 0.02 kg = 0.04 mg.
-
Calculate the concentration of the working solution: 0.04 mg / 0.1 mL = 0.4 mg/mL.
-
Prepare the vehicle. A common vehicle for subcutaneous injection is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
To prepare the working solution, first mix the required volume of the this compound stock solution with the DMSO, PEG300, and Tween 80 components of the vehicle.
-
Slowly add the saline to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by changing the ratio of co-solvents).
-
-
Administration:
-
Administer the formulation subcutaneously to the flank of the mouse using a 27-30 gauge needle.
-
Prepare fresh working solutions daily.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model:
-
Use 6-8 week old female athymic nude mice.
-
Allow animals to acclimatize for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest L2987 (PD-L1+) and HT-29 (PD-L1-) cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or serum-free media at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the L2987 cell suspension into the right flank and 100 µL of the HT-29 cell suspension into the left flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound (e.g., 2 mg/kg) or vehicle control subcutaneously according to the desired dosing schedule (e.g., once daily, every other day).
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise the tumors and weigh them.
-
A portion of the tumor can be fixed in formalin for IHC analysis (e.g., for PD-L1, CD8+ T-cells) or snap-frozen for molecular analysis.
-
Collect blood for pharmacokinetic analysis if required.
-
Perform histopathological analysis of major organs to assess for toxicity.
-
Visualizations
Caption: Mechanism of action of this compound in the PD-1/PD-L1 signaling pathway.
Caption: General workflow for an in vivo efficacy study of this compound.
Caption: A logical approach to troubleshooting unexpected in vivo results.
addressing BMS-986189 lot-to-lot variability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential lot-to-lot variability when working with the macrocyclic peptide inhibitor, BMS-986189.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2] It functions by binding to PD-L1 and blocking its interaction with the PD-1 receptor.[3][4] This disruption of the PD-1/PD-L1 signaling pathway can restore T-cell activity against tumor cells.[5][6] The mechanism of action involves the induction of PD-L1 dimerization, which occludes the PD-1 binding site.[7][8]
Q2: What are the potential sources of lot-to-lot variability with this compound?
A2: As a complex macrocyclic peptide, the synthesis and purification of this compound can be challenging.[9][10] Potential sources of lot-to-lot variability may include:
-
Purity: Differences in the percentage of the active pharmaceutical ingredient (API) versus impurities.
-
Impurity Profile: Variation in the types and quantities of synthesis-related impurities.[10]
-
Physical State: Differences in aggregation state or solubility.
-
Residual Solvents/Counter-ions: Variations in the amounts of residual solvents or counter-ions from the purification process.
-
Degradation: this compound is noted to be labile, and improper handling or storage can lead to degradation.[9][10]
Q3: How can I minimize the impact of potential lot-to-lot variability in my experiments?
A3: To minimize the impact of variability, it is recommended to:
-
Qualify New Lots: Perform a bridging study to compare the performance of a new lot against a previously validated lot.
-
Standardize Protocols: Ensure consistent experimental conditions, including cell passage number, reagent sources, and incubation times.[11]
-
Proper Compound Handling: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store as recommended by the supplier.[11][12]
-
Use Control Compounds: Include a well-characterized standard or a different PD-L1 inhibitor with a distinct structure in your experiments.[13]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
You may observe a significant shift in the half-maximal inhibitory concentration (IC50) of this compound between different experimental runs or when using a new lot of the compound.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Lot-to-Lot Variability in Potency | 1. Certificate of Analysis (CoA) Review: Compare the purity and any other reported specifications on the CoAs of the different lots. 2. Head-to-Head Comparison: Run a parallel dose-response experiment with the old and new lots of this compound. 3. Binding Assay: If possible, perform a direct binding assay (e.g., SPR, MST) to compare the binding affinity of the different lots to PD-L1. |
| Cell Line Instability | 1. Cell Line Authentication: Confirm the identity of your cell line using methods like STR profiling. 2. Passage Number Control: Use cells within a consistent and low passage number range for all experiments. Thaw a fresh vial of low-passage cells periodically.[11] |
| Assay Conditions | 1. Seeding Density: Ensure consistent cell seeding density as confluency can affect drug response. 2. Reagent Consistency: Use the same batches of media, serum, and other critical reagents for all comparative experiments. |
Issue 2: Poor Solubility or Precipitation of this compound
You may encounter difficulties in dissolving this compound or observe precipitation during the preparation of stock solutions or in your assay plates.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | 1. Check Supplier Recommendations: Always refer to the supplier's datasheet for the recommended solvent. 2. Test Different Solvents: If solubility remains an issue, test small amounts in alternative solvents such as DMSO, DMF, or ethanol. |
| Low Purity of Compound | 1. Analytical Characterization: If possible, analyze the purity of the compound lot using HPLC. 2. Contact Supplier: If you suspect a purity issue, contact the supplier's technical support. |
| Improper Storage | 1. Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture.[4] 2. Fresh Stock Solutions: Prepare fresh stock solutions for each experiment, especially if you observe degradation over time. |
Quantitative Data Summary
When comparing different lots of this compound, it is crucial to systematically evaluate key quantitative parameters. The following table outlines parameters to consider in a bridging study between two lots.
| Parameter | Lot A (Reference) | Lot B (New) | Acceptance Criteria |
| Purity (HPLC, %) | e.g., 99.2% | e.g., 98.5% | Difference < 1% |
| IC50 (Cell-Based Assay, nM) | e.g., 1.1 ± 0.2 | e.g., 1.5 ± 0.3 | Fold change < 2 |
| Binding Affinity (KD, nM) | e.g., 0.8 ± 0.1 | e.g., 1.0 ± 0.2 | Fold change < 2 |
| Solubility (in DMSO, mg/mL) | e.g., >20 | e.g., >20 | Comparable |
Experimental Protocols
Protocol 1: Cell-Based PD-L1 Blockade Assay
This protocol describes a reporter gene assay to measure the inhibition of the PD-1/PD-L1 interaction by this compound.
-
Cell Culture: Co-culture PD-1 expressing Jurkat T-cells (containing a reporter gene like luciferase downstream of an NFAT response element) with PD-L1 expressing target cells.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the diluted this compound to the co-culture and incubate for a predetermined time (e.g., 6 hours).
-
Reporter Gene Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on downstream signaling pathways.
-
Cell Treatment: Treat PD-L1 expressing cells with different concentrations of this compound for various time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total proteins in the relevant signaling pathways (e.g., p-SHP2, SHP2, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Process Development of a Macrocyclic Peptide Inhibitor of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BMS-986189 Concentration for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of BMS-986189 in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, with an IC50 of 1.03 nM.[1][2][3][4] It is utilized in cancer research.[1][2][3] The mechanism of action involves binding to PD-L1 and inducing its dimerization, which in turn blocks the interaction with the PD-1 receptor.[5][6][7] This disruption of the PD-1/PD-L1 signaling pathway can restore T-cell activation and anti-tumor immune responses.[8]
2. What is the recommended starting concentration range for in vitro assays?
Given its high potency (IC50 of 1.03 nM), it is advisable to start with a concentration range that spans several orders of magnitude around this value. A typical starting range for a dose-response curve could be from 0.01 nM to 1 µM.
3. How should I prepare and store this compound stock solutions?
This compound is readily soluble in DMSO (≥ 100 mg/mL) and has some solubility in water (≥ 1 mg/mL).[1][2][4] For in vitro assays, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[9] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4] When preparing aqueous working solutions, ensure the final DMSO concentration is compatible with your assay and below the threshold for cellular toxicity (typically <0.5%).
4. In which cell lines has this compound been tested?
This compound has been referenced in the context of research involving human lung carcinoma cells (L2987).[2][4] Generally, it would be effective in co-culture systems involving PD-L1 expressing cancer cells and PD-1 expressing immune cells (e.g., Jurkat T-cells).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity | Incorrect concentration: Due to its high potency, pipetting errors at low concentrations can have a significant impact. | Prepare fresh serial dilutions from a validated stock solution. Use calibrated pipettes and consider using a multi-step dilution process to improve accuracy. |
| Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials. Store at -80°C for long-term stability.[3][4] | |
| Low PD-L1 expression: The target cells in your assay may not express sufficient levels of PD-L1. | Confirm PD-L1 expression on your target cells using techniques like flow cytometry or western blotting. | |
| High background signal or off-target effects | Cytotoxicity: At high concentrations, the compound may exhibit cytotoxic effects unrelated to its intended mechanism. | Perform a cytotoxicity assay (e.g., MTS or WST-1 assay) in parallel to your main experiment to determine the non-toxic concentration range for your specific cell line(s).[6][10] |
| DMSO toxicity: The final concentration of DMSO in the assay may be too high. | Ensure the final DMSO concentration in your assay is below 0.5% and is consistent across all wells, including controls. | |
| Precipitation of the compound in aqueous media | Poor solubility at working concentration: While soluble in water at higher concentrations, dilution into buffer could cause precipitation. | If precipitation is observed, consider preparing the working solution in a buffer containing a low percentage of serum or a non-ionic surfactant like Tween 80, if compatible with your assay. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 1.03 nM | [1][2][3] |
| Molecular Weight | 1887.21 g/mol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (52.99 mM) | [1][3] |
| Solubility in Water | ≥ 1 mg/mL (0.53 mM) | [2][4] |
Experimental Protocols
PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a generalized representation based on common practices for assessing PD-1/PD-L1 inhibition.
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, HTRF donor and acceptor fluorophores, assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add recombinant human PD-L1 protein and incubate for 15-30 minutes.
-
Add recombinant human PD-1 protein and the HTRF detection reagents.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
T-cell Activation Assay (NFAT Reporter Assay)
This assay measures the ability of this compound to restore T-cell activation in the presence of PD-L1.
-
Cell Lines: Jurkat T-cells engineered with an NFAT-luciferase reporter and a cell line overexpressing PD-L1 and a T-cell receptor (TCR) activator (e.g., HEK293 cells).
-
Procedure:
-
Seed the PD-L1 expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the wells and incubate for 1 hour.
-
Add the Jurkat-NFAT-luciferase reporter cells to the wells.
-
Co-culture the cells for 6-24 hours.
-
Add a luciferase substrate and measure the luminescence.
-
-
Data Analysis: An increase in luminescence indicates T-cell activation. Plot the luminescence signal against the this compound concentration to determine the EC50 value.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. This compound | PD-1 PD-L1 | 1629665-96-8 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent BMS-986189 aggregation in solution
Welcome to the technical support center for BMS-986189. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of this macrocyclic peptide inhibitor of PD-L1.
Troubleshooting Guides
Issue: Precipitate Formation or Cloudiness in Solution (Aggregation)
Possible Cause 1: Poor Solubility
This compound is a large macrocyclic peptide with specific solubility characteristics. Aggregation can occur if the solubility limit is exceeded or if the solvent is not optimal.
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure you are using a recommended solvent. This compound is highly soluble in DMSO (≥ 100 mg/mL), while its aqueous solubility is limited (≥ 1 mg/mL).[1][2][3] For aqueous buffers, it is critical to start with a concentrated stock in DMSO and then dilute it.
-
Use Fresh, High-Quality Solvents: Use new, anhydrous DMSO for preparing stock solutions. Hygroscopic DMSO can negatively impact the solubility of the product.[1]
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[3]
-
pH Adjustment: The stability of this compound is pH-dependent. While specific optimal pH ranges for preventing aggregation are not published, the manufacturing process involves careful pH control during macrocyclization, suggesting that pH is a critical parameter.[4] When preparing aqueous dilutions from a DMSO stock, consider using a buffer system and evaluating a pH range (e.g., 6.0-7.5) for optimal stability.
Possible Cause 2: Chemical Instability Leading to Aggregation
This compound is susceptible to chemical degradation, such as hydrolysis and cleavage, which can lead to the formation of impurities that may act as nuclei for aggregation.[4]
Troubleshooting Steps:
-
Proper Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][3] Avoid repeated freeze-thaw cycles by preparing aliquots.[1][3]
-
Aqueous Solution Stability: Prepare aqueous solutions fresh for each experiment. If you must store an aqueous solution, it is recommended to filter-sterilize it using a 0.22 µm filter and store it at 4°C for a very limited time.[1] However, long-term storage of aqueous solutions is not recommended due to the risk of hydrolysis.
-
Avoid Harsh Conditions: Do not expose the peptide solution to extreme pH values or high temperatures for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: The recommended solvent for preparing a high-concentration stock solution is DMSO. This compound is soluble in DMSO at concentrations of 100 mg/mL or higher.[1][3] For cell-based assays and in vivo studies, this DMSO stock can then be further diluted into aqueous buffers or specific formulations.
Q2: My this compound solution appears cloudy. What should I do?
A2: Cloudiness, or turbidity, is an indication of aggregation or precipitation. First, verify that you have not exceeded the solubility limit in your chosen solvent system. If the concentration is appropriate, try gently warming the solution to 37°C and sonicating for a short period. If the solution does not clear, it is best to prepare a fresh solution, paying close attention to the quality of the solvent and proper dissolution technique. For aqueous solutions, ensure the final DMSO concentration is low and compatible with your experimental system.
Q3: How can I prevent my this compound solution from aggregating during storage?
A3: To prevent aggregation during storage, it is crucial to store the compound properly. For solid material, keep it in a sealed container away from moisture.[3] For stock solutions in DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][3] Do not store this compound in aqueous solutions for extended periods.
Q4: Can I filter my this compound solution?
A4: Yes, for aqueous solutions, it is advisable to filter them through a 0.22 µm filter to remove any potential micro-aggregates and for sterilization.[1] This is particularly important for cell-based assays.
Q5: Are there any known excipients that can help prevent the aggregation of this compound?
A5: While specific excipient compatibility studies for preventing this compound aggregation are not publicly available, for in vivo formulations, co-solvents and surfactants such as PEG300 and Tween 80 are often used to improve the solubility and stability of poorly water-soluble compounds.[5] The suitability of any excipient must be determined experimentally for your specific application.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥ 100 mg/mL | ≥ 52.99 mM |
| Water | ≥ 1 mg/mL | ≥ 0.53 mM |
Data sourced from multiple suppliers and is consistent across them.[1][2][3]
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration |
| Stock in DMSO | -80°C | Up to 6 months |
| Stock in DMSO | -20°C | Up to 1 month |
| Aqueous Dilutions | 4°C | Short-term only (prepare fresh) |
Data based on vendor recommendations.[1][3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution gently. If necessary, warm the vial to 37°C and sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Visually inspect the solution for any remaining particulate matter.
-
Aliquot the stock solution into single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessing Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
-
Sample Preparation: Prepare this compound in the desired buffer at the final working concentration. Filter the buffer before use with a 0.2 µm filter to remove any dust or particulate matter.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Set the measurement temperature to the desired experimental temperature.
-
Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will generate a size distribution profile.
-
Data Analysis: Analyze the size distribution. A monomodal peak at a small hydrodynamic radius would indicate a non-aggregated sample. The appearance of larger species or a high polydispersity index (PDI) would suggest the presence of aggregates.
Visualizations
Caption: A flowchart for troubleshooting this compound aggregation.
References
Technical Support Center: Overcoming Resistance to BMS-986189 in Cancer Cells
Welcome to the technical support center for researchers utilizing the macrocyclic peptide PD-L1 inhibitor, BMS-986189. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a macrocyclic peptide that inhibits the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1] Unlike monoclonal antibodies, this compound is a small molecule that binds to PD-L1, inducing its dimerization and subsequent internalization, which blocks its interaction with PD-1 on T-cells.[2] This disruption of the PD-1/PD-L1 axis is intended to restore anti-tumor T-cell activity.
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A2: Lack of response, or primary resistance, to PD-1/PD-L1 axis inhibitors can be attributed to several factors:
-
Low or absent PD-L1 expression: The target of this compound is PD-L1. If your cancer cell line does not express PD-L1, the inhibitor will have no effect.
-
Defects in antigen presentation machinery: For an effective anti-tumor immune response, cancer cells must present tumor antigens via Major Histocompatibility Complex (MHC) molecules. Mutations or downregulation of MHC components, such as β2-microglobulin (B2M), can prevent T-cell recognition of cancer cells, rendering PD-L1 blockade ineffective.[3][4]
-
Insensitive tumor microenvironment: The tumor microenvironment may lack sufficient tumor-infiltrating lymphocytes (TILs), particularly cytotoxic CD8+ T-cells, a condition often referred to as a "cold" tumor.[5]
-
Activation of alternative immune checkpoint pathways: Cancer cells may upregulate other inhibitory checkpoints, such as LAG-3, TIM-3, or CTLA-4, to suppress the anti-tumor immune response, even when the PD-1/PD-L1 axis is blocked.[3]
Q3: My cancer cells initially responded to this compound, but now they are growing again. What could be happening?
A3: This phenomenon is known as acquired resistance. Potential mechanisms include:
-
Loss of PD-L1 expression: Similar to primary resistance, the cancer cells may have lost or significantly downregulated PD-L1 expression over time.
-
Mutations in the drug target: Although not yet specifically reported for this compound, cancer cells could develop mutations in the CD274 gene (encoding PD-L1) that prevent the binding of the small molecule inhibitor.
-
Upregulation of compensatory signaling pathways: The cancer cells may have activated alternative survival pathways to bypass the effects of immune-mediated killing.
-
Alterations in the interferon-gamma (IFN-γ) signaling pathway: IFN-γ released by activated T-cells upregulates PD-L1 expression on cancer cells.[6] Mutations in the IFN-γ receptor or downstream signaling components like JAK1/JAK2 can lead to a loss of PD-L1 expression and resistance to PD-1/PD-L1 blockade.[7][8][9]
Troubleshooting Guides
Issue 1: No observable effect of this compound in a cell viability assay.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low or absent PD-L1 expression on cancer cells. | Verify PD-L1 expression at the protein level. | Western Blotting for PD-L1 Expression |
| Cell line is inherently resistant to immune-mediated killing. | Assess the baseline sensitivity of your cancer cells to T-cell mediated cytotoxicity. | T-Cell Mediated Cytotoxicity Assay |
| Incorrect assay setup or execution. | Review and optimize your cell viability assay protocol. | MTT Cell Viability Assay |
Issue 2: Development of acquired resistance to this compound.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Loss of PD-L1 expression in the resistant cell line. | Compare PD-L1 expression between parental (sensitive) and resistant cell lines. | Western Blotting for PD-L1 Expression |
| Upregulation of alternative immune checkpoints. | Profile the expression of other key immune checkpoint proteins in sensitive vs. resistant cells. | Western Blotting for Alternative Checkpoints |
| Activation of compensatory signaling pathways. | Investigate key survival and proliferation pathways (e.g., PI3K/Akt, MAPK). | Western Blotting for Signaling Pathways |
| Reduced binding of this compound to PD-L1. | Evaluate the binding affinity of this compound to PD-L1 from sensitive and resistant cells. | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |
Experimental Protocols
Western Blotting for PD-L1 and Signaling Proteins
This protocol allows for the semi-quantitative assessment of protein expression levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PD-L1, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 30 minutes.
-
Scrape cells and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[11]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Note: PD-L1 is heavily glycosylated, so the observed band size may be higher (40-60 kDa) than the predicted molecular weight.[11]
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.[12]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This assay is used to quantify the inhibitory effect of compounds on the PD-1/PD-L1 interaction.
Materials:
-
Tagged recombinant human PD-1 and PD-L1 proteins
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)
-
This compound
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing:
-
Dispense serial dilutions of this compound into the wells of the 384-well plate.
-
-
Protein Addition:
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
-
Detection Reagent Addition:
-
Add the HTRF detection reagents. The reagents can often be pre-mixed.
-
-
Incubation:
-
Incubate the plate at room temperature in the dark for the time specified by the kit manufacturer (typically 30-60 minutes).[13]
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The HTRF signal is inversely proportional to the degree of inhibition of the PD-1/PD-L1 interaction.[14]
-
Data Presentation
Table 1: Troubleshooting Summary for Lack of this compound Efficacy
| Observation | Potential Cause | Recommended Action |
| No change in cell viability post-treatment. | Low/no PD-L1 expression. | Confirm PD-L1 expression via Western Blot or Flow Cytometry. |
| Cell line insensitive to immune killing. | Perform a T-cell mediated cytotoxicity assay. | |
| Inactive compound. | Verify compound activity with an HTRF binding assay. |
Table 2: Characterization of Acquired Resistance to this compound
| Parameter | Parental Cells | Resistant Cells | Methodology |
| IC50 of this compound | MTT Assay | ||
| PD-L1 Expression Level | Western Blot | ||
| p-Akt/Total Akt Ratio | Western Blot | ||
| TIM-3 Expression Level | Western Blot | ||
| LAG-3 Expression Level | Western Blot | ||
| This compound binding to PD-L1 (IC50) | HTRF Assay |
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating resistance to this compound.
References
- 1. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Acquired Resistance to PD-1/PD-L1 Blockade in Lung Cancer: Mechanisms and Patterns of Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lungevity.org [lungevity.org]
- 6. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. Overcoming genetically-based resistance mechanisms to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. revvity.com [revvity.com]
Validation & Comparative
Validating Target Engagement of BMS-986189 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of BMS-986189, a macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein. The interaction between PD-1 and PD-L1 is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[1][2][3] this compound is designed to block this interaction, thereby restoring T-cell activity against tumors.[2][4] Validating that a drug like this compound reaches and binds to its intended target, PD-L1, within the cellular environment is a crucial step in its development.
This document outlines and compares several key methodologies for confirming PD-L1 target engagement, supported by experimental data. We will explore in vivo and in vitro techniques, including advanced imaging and cell-based functional assays.
The PD-1/PD-L1 Signaling Pathway
The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells, delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[2][3][5] Small molecule and peptide inhibitors, like this compound, physically occupy the binding site on PD-L1, preventing its interaction with PD-1 and thus reinvigorating the anti-tumor immune response.
Comparison of Target Engagement Validation Methods
Several distinct methodologies can be employed to validate the engagement of PD-L1 by this compound and other inhibitors. These range from direct binding assays to functional readouts of restored immune cell activity.
Positron Emission Tomography (PET) Imaging
PET imaging offers a non-invasive, quantitative method to visualize and measure target engagement in vivo.[6][7] This technique utilizes a radiolabeled tracer that binds to the target protein. Target engagement by a therapeutic compound is measured by the displacement of the radiotracer signal.
Experimental Workflow:
Experimental Protocol (General):
-
Animal Model: Establish tumor xenografts in immunocompromised mice using a PD-L1 positive human cancer cell line.
-
Compound Administration: Administer this compound or a vehicle control to the tumor-bearing mice.
-
Radiotracer Injection: After a predetermined time, inject a radiolabeled PD-L1-specific tracer, such as [18F]BMS-986229.
-
PET Imaging: Acquire PET scans at specified time points post-tracer injection.
-
Data Analysis: Quantify the tracer uptake in the tumor and other tissues, typically expressed as the Standardized Uptake Value (SUV). Target engagement is determined by the reduction in SUV in the compound-treated group compared to the vehicle group.
Quantitative Data Summary:
| Compound/Tracer | Assay Type | Cell Line/Model | Key Findings | Reference |
| This compound / [18F]BMS-986229 | In vivo PET | L2987 (PD-L1+) Xenografts | Dose-dependent reduction in tracer uptake; >90% target occupancy at therapeutic doses. | [8] |
| Atezolizumab / [64Cu]WL12 | In vivo PET | Multiple Xenograft Models | Quantified PD-L1 saturation by the antibody. | [6][7] |
T-Cell Activation Assays
These are functional assays that measure the restoration of T-cell activity as a downstream consequence of PD-1/PD-L1 blockade. An increase in T-cell activation in the presence of an inhibitor demonstrates successful target engagement.
Experimental Workflow:
Experimental Protocol (NFAT Reporter Assay):
-
Cell Culture: Co-culture PD-L1-expressing cancer cells with Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT promoter.
-
Compound Treatment: Add serial dilutions of this compound or alternative inhibitors to the co-culture.
-
Incubation: Incubate the cells for a period sufficient to allow for T-cell activation (typically 6-24 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value, which represents the concentration required to achieve 50% of the maximal T-cell activation.
Quantitative Data Summary:
| Compound | Assay Type | Key Metric | Result | Reference |
| This compound | PD-1/PD-L1 Blockade Bioassay | EC50 | Not specified, but shown to restore T-cell function. | [2] |
| BMS-57 (Macrocyclic Peptide) | PD-1/PD-L1 Blockade Bioassay | EC50 | 566 nM | [5] |
| BMS-71 (Macrocyclic Peptide) | PD-1/PD-L1 Blockade Bioassay | EC50 | 293 nM | [5] |
| JMPDP-027 (Macrocyclic Peptide) | T-cell Restoration Assay | EC50 | 5.9 nM | [9] |
| PDI-1 (Small Molecule) | NFAT Reporter Assay | - | Significantly reversed inhibition of NFAT activity. | [10] |
Biochemical and Biophysical Assays
These in vitro assays directly measure the binding affinity of an inhibitor to purified PD-L1 protein. While they do not confirm target engagement in a cellular context, they are crucial for initial characterization and establishing a structure-activity relationship.
Experimental Protocols (Brief):
-
Surface Plasmon Resonance (SPR): Immobilized PD-L1 protein on a sensor chip is exposed to the inhibitor. The binding and dissociation are measured in real-time to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Differential Scanning Fluorimetry (DSF): The thermal stability of the PD-L1 protein is measured in the presence and absence of the inhibitor. A shift in the melting temperature (Tm) indicates a direct binding interaction.[11]
Quantitative Data Summary:
| Compound | Assay Type | Key Metric | Result | Reference |
| This compound | SPR | KD | ≤ 10 pM | [8] |
| BMS-103 (Small Molecule) | Microscale Thermophoresis | Kd | 44 ± 13 nM | [11] |
| BMS-142 (Small Molecule) | Microscale Thermophoresis | Kd | 13.2 ± 1.5 nM | [11] |
| BMSpep-57 (Macrocyclic Peptide) | Microscale Thermophoresis | Kd | 19 ± 2 nM | [11] |
| PDI-1 (Small Molecule) | SPR | KD (for hPD-L1) | 4.266 x 10⁻⁸ M | [10] |
Conclusion
Validating the target engagement of PD-L1 inhibitors like this compound requires a multi-faceted approach. PET imaging stands out for its ability to provide non-invasive, quantitative target occupancy data in a preclinical or clinical setting. T-cell activation assays offer a crucial functional readout, directly linking target binding to the desired biological effect of immune restoration. Biochemical assays like SPR are invaluable for determining binding kinetics and affinity during the initial stages of drug discovery.
For a comprehensive validation of this compound's target engagement, data from these different methodologies should be integrated. A strong correlation between high binding affinity (low KD), potent restoration of T-cell function (low EC50), and high in vivo target occupancy at relevant doses provides a robust body of evidence for effective target engagement. This guide provides researchers with a framework and comparative data to design and interpret studies aimed at confirming the cellular mechanism of action for novel PD-L1 inhibitors.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Radiotracers for Imaging of the PD-1/PD-L1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Peptide-based PET quantifies target engagement of PD-L1 therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational design of a potent macrocyclic peptide inhibitor targeting the PD-1/PD-L1 protein–protein interaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03118J [pubs.rsc.org]
- 10. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 11. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-986189 and Monoclonal Antibodies Targeting the PD-1/PD-L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the macrocyclic peptide inhibitor BMS-986189 and established monoclonal antibodies that target the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway. The information is compiled from publicly available clinical trial data and scientific literature to assist researchers and drug development professionals in understanding the evolving landscape of cancer immunotherapy.
Executive Summary
The advent of immune checkpoint inhibitors has revolutionized cancer treatment. Monoclonal antibodies targeting the PD-1/PD-L1 pathway, such as Pembrolizumab, Nivolumab, and Atezolizumab, have demonstrated significant clinical efficacy across a wide range of solid tumors and are now standard-of-care in many indications. This compound represents a novel, macrocyclic peptide-based approach to inhibiting the PD-L1 pathway. While still in early-phase clinical development, it has shown promising preliminary anti-tumor activity. This guide will compare the available efficacy data, mechanisms of action, and experimental protocols for this compound and key monoclonal antibodies. It is important to note that the data for this compound is from a Phase I trial, which primarily assesses safety and tolerability, while the data for the monoclonal antibodies are from larger, later-phase trials designed to definitively evaluate efficacy. Therefore, direct comparisons of efficacy metrics should be interpreted with caution.
Data Presentation: Efficacy in Advanced Solid Tumors
The following tables summarize the available clinical trial data for this compound and representative monoclonal antibodies in patients with advanced solid tumors.
Table 1: Efficacy of this compound in a Phase I Dose-Escalation and Expansion Study
| Clinical Trial | Treatment | Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| NCT02855333 | This compound Monotherapy | Advanced Solid Tumors | 35 | Data not yet publicly available in detail | Data not yet publicly available in detail |
Note: Detailed efficacy data from the Phase I trial of this compound are not yet fully published. The trial has shown promising results, leading to its continued development.[1]
Table 2: Efficacy of Pembrolizumab in the KEYNOTE-001 Phase I Study
| Clinical Trial | Treatment | Patient Population | N | ORR (95% CI) | Median Overall Survival (OS) | 5-Year OS Rate |
| KEYNOTE-001 | Pembrolizumab | Advanced NSCLC (Treatment-Naive) | 101 | 42% (32-52) | 22.3 months | 23.2% |
| KEYNOTE-001 | Pembrolizumab | Advanced NSCLC (Previously Treated) | 449 | 23% (19-27) | 10.5 months | 15.5% |
Data from 5-year follow-up of the KEYNOTE-001 study in non-small cell lung cancer (NSCLC) patients.[2]
Table 3: Efficacy of Nivolumab in the CheckMate 012 Phase I Study
| Clinical Trial | Treatment | Patient Population | N | ORR (95% CI) |
| CheckMate 012 | Nivolumab 3 mg/kg Q2W + Ipilimumab 1 mg/kg Q12W | Advanced NSCLC (First-Line) | 38 | 47% (31-64) |
| CheckMate 012 | Nivolumab 3 mg/kg Q2W + Ipilimumab 1 mg/kg Q6W | Advanced NSCLC (First-Line) | 39 | 38% (23-55) |
Data from the CheckMate 012 study in chemotherapy-naive advanced NSCLC patients.[3][4]
Table 4: Efficacy of Atezolizumab in a Phase I Study (SCLC Cohort)
| Clinical Trial | Treatment | Patient Population | N | ORR (RECIST v1.1) | Median OS (95% CI) |
| NCT01375842 | Atezolizumab | Relapsed/Refractory Small-Cell Lung Cancer (SCLC) | 17 | 5.9% | 5.9 months (4.3-12.6) |
Data from a cohort of patients with relapsed/refractory SCLC in a Phase I study of Atezolizumab.[5]
Mechanism of Action
Both this compound and the monoclonal antibodies discussed disrupt the interaction between PD-1 and PD-L1, which is a critical immune checkpoint pathway that cancer cells can exploit to evade the immune system. However, their molecular nature and specific mechanisms of action differ.
Monoclonal Antibodies (e.g., Pembrolizumab, Nivolumab, Atezolizumab): These are large protein therapeutics that bind with high specificity to either the PD-1 receptor on T-cells (Pembrolizumab, Nivolumab) or the PD-L1 ligand on tumor cells and other immune cells (Atezolizumab). This binding physically blocks the PD-1/PD-L1 interaction, thereby releasing the "brakes" on the T-cells and allowing them to recognize and attack cancer cells.
This compound: This is a macrocyclic peptide, a smaller molecule compared to monoclonal antibodies. It is designed to inhibit the PD-1/PD-L1 interaction. Preclinical studies have shown that some small molecule and peptide inhibitors of this pathway can induce the dimerization of PD-L1, which is a proposed mechanism for preventing its interaction with PD-1.[1] The smaller size of macrocyclic peptides may offer potential advantages in terms of tissue penetration and alternative routes of administration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.
Caption: Generalized workflow for a clinical trial of an immune checkpoint inhibitor.
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. Below are summaries of the methodologies for the key trials cited. For complete details, referring to the specific clinical trial records on ClinicalTrials.gov is recommended.
This compound: Phase I Dose-Escalation and Expansion Study (NCT02855333)
-
Study Design: This is a first-in-human, open-label, Phase I study consisting of a dose-escalation phase to determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D), followed by a dose-expansion phase to further evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound.
-
Patient Population: Patients with advanced solid tumors who have progressed on or are intolerant to standard therapies.
-
Intervention: this compound administered as monotherapy. The dose and schedule are evaluated in different cohorts during the dose-escalation phase.
-
Primary Outcome Measures:
-
Incidence of dose-limiting toxicities (DLTs).
-
Incidence of adverse events (AEs) and serious adverse events (SAEs).
-
-
Secondary Outcome Measures:
-
Objective Response Rate (ORR) per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
-
Duration of Response (DOR).
-
Pharmacokinetics (PK) of this compound.
-
Pembrolizumab: KEYNOTE-001 Phase I Study (NCT01295827)
-
Study Design: An open-label, multi-cohort, Phase I study to evaluate the safety, tolerability, and anti-tumor activity of pembrolizumab in patients with advanced solid tumors. The study included dose-escalation and expansion cohorts.[6]
-
Patient Population: Patients with various advanced solid tumors, including non-small cell lung cancer (NSCLC) and melanoma, who had progressed on standard therapy.
-
Intervention: Pembrolizumab administered intravenously at various doses and schedules, including 2 mg/kg every 3 weeks, 10 mg/kg every 3 weeks, and 10 mg/kg every 2 weeks.[7]
-
Primary Outcome Measures:
-
Safety and tolerability.
-
Objective Response Rate (ORR) per RECIST v1.1.[6]
-
-
Secondary Outcome Measures:
-
Progression-Free Survival (PFS).
-
Overall Survival (OS).
-
Duration of Response (DOR).
-
Nivolumab: CheckMate 012 Phase I Study (NCT01454102)
-
Study Design: An open-label, multi-cohort, Phase I study evaluating the safety and tolerability of nivolumab as monotherapy and in combination with other agents in patients with advanced or metastatic solid tumors.
-
Patient Population: Chemotherapy-naive patients with advanced NSCLC.
-
Intervention: Nivolumab administered intravenously in combination with ipilimumab at various doses and schedules.[4]
-
Primary Outcome Measures:
-
Safety and tolerability.
-
-
Secondary Outcome Measures:
-
Objective Response Rate (ORR) per RECIST v1.1.
-
Progression-Free Survival (PFS).
-
Overall Survival (OS).
-
Atezolizumab: Phase I Study (NCT01375842)
-
Study Design: A first-in-human, open-label, dose-escalation and expansion Phase I study to evaluate the safety, tolerability, and pharmacokinetics of atezolizumab.[8][9][10]
-
Patient Population: Patients with locally advanced or metastatic solid tumors, including a cohort of patients with relapsed/refractory small-cell lung cancer (SCLC).
-
Intervention: Atezolizumab administered intravenously at doses ranging from 1 to 20 mg/kg every 3 weeks, or a flat dose of 1200 mg every 3 weeks.[5]
-
Primary Outcome Measures:
-
Safety and tolerability.
-
-
Secondary Outcome Measures:
-
Objective Response Rate (ORR) per RECIST v1.1 and immune-related response criteria (irRC).
-
Duration of Response (DOR).
-
Progression-Free Survival (PFS).
-
Overall Survival (OS).
-
Conclusion
Monoclonal antibodies targeting the PD-1/PD-L1 pathway have established a significant role in the treatment of various advanced cancers, with a wealth of efficacy and safety data from large-scale clinical trials. This compound, a macrocyclic peptide inhibitor of PD-L1, offers a novel therapeutic modality with the potential for different pharmacological properties. The preliminary findings from its Phase I trial are encouraging. As more mature data from the clinical development of this compound becomes available, a more direct and comprehensive comparison with monoclonal antibodies will be possible. For now, this guide serves as a summary of the current, publicly available evidence to inform the research and drug development community.
References
- 1. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Nivolumab (N) plus ipilimumab (I) as first-line (1L) treatment for advanced (adv) NSCLC: 2-yr OS and long-term outcomes from CheckMate 012. - ASCO [asco.org]
- 4. Nivolumab plus ipilimumab as first-line treatment for advanced non-small-cell lung cancer (CheckMate 012): results of an open-label, phase 1, multicohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Activity and Safety of Atezolizumab in a Phase 1 Study of Patients With Relapsed/Refractory Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pembrolizumab KEYNOTE-001: an adaptive study leading to accelerated approval for two indications and a companion diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Previous radiotherapy and the clinical activity and toxicity of pembrolizumab in the treatment of non-small-cell lung cancer: a secondary analysis of the KEYNOTE-001 phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 10. A Study of Atezolizumab (an Engineered Anti-Programmed Death-Ligand 1 [PDL1] Antibody) to Evaluate Safety, Tolerability and Pharmacokinetics in Participants With Locally Advanced or Metastatic Solid Tumors [clinicaltrials.stanford.edu]
A Head-to-Head Showdown: Deucravacitinib (BMS-986189) vs. Emerging Peptide Inhibitors in Immune-Mediated Diseases
An in-depth analysis for researchers and drug development professionals of the oral TYK2 inhibitor, deucravacitinib, against the novel peptide-based therapy, icotrokinra, and other peptide inhibitors in the landscape of inflammatory disease treatment.
While BMS-986189, now known as deucravacitinib, is a first-in-class oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor and a small molecule, its clinical success has spurred the development of novel therapeutic approaches, including peptide-based inhibitors targeting similar inflammatory pathways.[1][2] This guide provides a head-to-head comparison of deucravacitinib with the investigational oral peptide, icotrokinra, which directly challenges its position in the treatment of moderate-to-severe plaque psoriasis. We also explore other peptide inhibitors in development to provide a broader context for the evolving therapeutic landscape.
Deucravacitinib: A Small Molecule Paving the Way
Deucravacitinib selectively inhibits TYK2, an intracellular kinase that plays a pivotal role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of numerous immune-mediated diseases.[3][4][5][6] Its unique allosteric inhibition mechanism provides high selectivity for TYK2 over other Janus kinase (JAK) family members, potentially offering a more favorable safety profile.[2][7]
Icotrokinra: A New Peptide Challenger
Icotrokinra is a first-in-class investigational targeted oral peptide that selectively blocks the IL-23 receptor.[8] By targeting the IL-23 pathway, which is a critical driver of inflammation in diseases like psoriasis, icotrokinra represents a direct competitor to deucravacitinib.[4] Recent head-to-head clinical trials have provided a unique opportunity to directly compare the efficacy and safety of these two distinct therapeutic modalities.
Head-to-Head Clinical Trial Data: Deucravacitinib vs. Icotrokinra in Plaque Psoriasis
The most direct comparison between deucravacitinib and a peptide inhibitor comes from the Phase 3 ICONIC-ADVANCE 1 and 2 studies, which evaluated icotrokinra against both placebo and deucravacitinib in patients with moderate-to-severe plaque psoriasis.[8][9]
Efficacy Data Summary
| Endpoint | Deucravacitinib (POETYK PSO-1 & PSO-2) | Icotrokinra (ICONIC-ADVANCE 1 & 2) |
| PASI 75 at Week 16 | 58.7% and 53.6%[10] | Superior to deucravacitinib (specific data pending full publication)[8][9] |
| sPGA 0/1 at Week 16 | 53.6% and 50.3%[10] | Superior to deucravacitinib (specific data pending full publication)[8][9] |
| PASI 90 at Week 16 | Not reported as a primary endpoint | Met co-primary endpoint vs. placebo (specific data pending full publication)[8] |
| PASI 75 at Week 24 | 69% and 59.3%[10] | Superior to deucravacitinib (specific data pending full publication)[8][9] |
| sPGA 0/1 at Week 24 | 58.4% and 50.4%[10] | Superior to deucravacitinib (specific data pending full publication)[8][9] |
PASI (Psoriasis Area and Severity Index) 75/90 represents a 75%/90% reduction in the severity and extent of psoriasis. sPGA (static Physician's Global Assessment) 0/1 indicates clear or almost clear skin.
Safety Data Summary
| Adverse Events (AEs) | Deucravacitinib (POETYK PSO-1 & PSO-2) | Icotrokinra (ICONIC-ADVANCE 1 & 2) |
| AEs leading to discontinuation (Week 16) | 2.4%[10] | Numerically lower than deucravacitinib[8][9] |
| Serious AEs | Low rates reported[11] | Similar to placebo, with no new safety signals identified[8][9] |
Other Peptide Inhibitors in the Landscape
While direct head-to-head data is limited, other peptide inhibitors targeting relevant pathways are under investigation.
TYK2 Peptide Inhibitors
Research has demonstrated the feasibility of developing peptide-based inhibitors that are selective for TYK2. One study reported the development of peptides with a TYK2 IC50 of 1.2 μM and 2-3 times more selectivity for TYK2 than other JAK family members.[12][13] These peptides showed specificity for TYK2-mediated functions in cell-based assays, highlighting their potential as therapeutic agents.[12][13][14][15]
PD-1/PD-L1 Pathway Peptide Inhibitors
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are crucial immune checkpoint proteins.[16] While distinct from the TYK2/IL-23 axis, they represent another area where peptide inhibitors are being developed for immune modulation, primarily in oncology.[16] For instance, cyclic peptides have been designed to block the PD-1/PD-L1 interaction, thereby restoring the anti-tumor activity of T-cells.[17]
Signaling Pathways
The therapeutic effects of deucravacitinib and icotrokinra are mediated through distinct but related signaling pathways.
Caption: Deucravacitinib inhibits TYK2 signaling pathway.
References
- 1. drughunter.com [drughunter.com]
- 2. skin.dermsquared.com [skin.dermsquared.com]
- 3. bms.com [bms.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. Bristol Myers Squibb - Bristol Myers Squibb Presents Late-Breaking Phase 2 Data Demonstrating the Safety and Efficacy of Deucravacitinib (BMS-986165) in Patients with Psoriatic Arthritis [news.bms.com]
- 7. biopharmadive.com [biopharmadive.com]
- 8. Icotrokinra shows superiority to deucravacitinib in first reported head-to-head trials reinforcing promise of novel targeted oral peptide for treatment of plaque psoriasis [prnewswire.com]
- 9. Icotrokinra shows superiority to deucravacitinib in first reported head-to-head trials reinforcing promise of investigational targeted oral peptide for treatment of plaque psoriasis [jnj.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. BMS makes case for Otezla rival deucravacitinib with long-term psoriasis data | BioWorld [bioworld.com]
- 12. Design of a peptide inhibitor of tyrosine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Design of a Peptide Inhibitor of Tyrosine Kinase 2: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of BMS-986189 for PD-L1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the macrocyclic peptide inhibitor BMS-986189 with other therapeutic agents targeting the Programmed Death-Ligand 1 (PD-L1). The following sections present experimental data on binding affinity and specificity, outline the methodologies used in these key experiments, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: Unveiling High Affinity and Specificity
This compound demonstrates high potency in inhibiting the PD-1/PD-L1 interaction, a critical pathway in cancer immune evasion. Quantitative analysis reveals its strong and specific binding to PD-L1, distinguishing it from other modalities and inhibitors.
Table 1: Comparative Binding Affinities of PD-L1 Inhibitors
| Inhibitor | Class | Target | Binding Affinity (KD) | IC50 |
| This compound | Macrocyclic Peptide | PD-L1 | ≤ 10 pM [1] | 1.03 nM [2][3][4] |
| Durvalumab (Imfinzi®) | Monoclonal Antibody | PD-L1 | 0.667 nM | - |
| Atezolizumab (Tecentriq®) | Monoclonal Antibody | PD-L1 | 1.75 nM | - |
| Avelumab (Bavencio®) | Monoclonal Antibody | PD-L1 | - | - |
| BMS-936559 | Monoclonal Antibody | PD-L1 | 0.83 nM | - |
Note: IC50 and KD values are context-dependent and can vary based on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols: Methodologies for Specificity Validation
The high-affinity binding and specificity of this compound to PD-L1 have been validated using a variety of robust experimental techniques. Below are the detailed methodologies for key assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound binding to human PD-L1.
-
Methodology:
-
Immobilization: Recombinant human PD-L1 protein is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of this compound are flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgram are fitted to a kinetic model to calculate ka, kd, and KD.
-
In Vitro and In Vivo Blocking Assays
These assays demonstrate the ability of this compound to specifically block the interaction of PD-L1 with its binding partners in a biological context.
-
Objective: To confirm that this compound can effectively inhibit the binding of a radiolabeled tracer to PD-L1 in both cell lines and animal models.
-
Methodology:
-
In Vitro Autoradiography:
-
Tumor sections from PD-L1 positive (L2987) and PD-L1 negative (HT-29) cell lines are incubated with a radiolabeled PD-L1 tracer (e.g., ¹⁸F-BMS-986229) in the presence and absence of varying concentrations of this compound[6][7].
-
The binding of the tracer is visualized and quantified using autoradiography. A reduction in tracer binding in the presence of this compound indicates target engagement.
-
-
In Vivo PET Imaging:
-
Mice bearing both PD-L1 positive and negative tumors are administered the radiolabeled PD-L1 tracer[6][7].
-
A baseline PET scan is acquired to visualize tracer uptake in the tumors.
-
This compound is then administered, and subsequent PET scans are performed to measure the displacement of the tracer from the PD-L1 positive tumors. A significant reduction in tracer uptake in the PD-L1 positive tumor, but not the negative tumor, confirms the in vivo specificity of this compound.
-
-
Cell-Based Functional Assays
These assays evaluate the ability of this compound to restore T-cell function that is suppressed by the PD-1/PD-L1 interaction.
-
Objective: To measure the functional consequence of PD-L1 blockade by this compound.
-
Methodology:
-
Co-culture System: T-cells (e.g., Jurkat cells engineered to express PD-1 and a reporter gene like luciferase under the control of an NFAT response element) are co-cultured with cancer cells that express PD-L1.
-
Inhibition: The co-culture is treated with varying concentrations of this compound.
-
Readout: The activation of T-cells is measured by quantifying the reporter gene expression (e.g., luminescence). An increase in the reporter signal in the presence of this compound indicates the blockade of the PD-1/PD-L1 inhibitory signal and the restoration of T-cell activation[4].
-
Mandatory Visualizations
PD-1/PD-L1 Signaling Pathway
References
- 1. Discovery of this compound as a macrocyclic peptide inhibitor of programmed death-ligand 1(PD-L1) | Poster Board #336 - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a macrocyclic peptide inhibitor of programmed death-ligand 1(PD-L1) | Poster Board #336 - American Chemical Society [acs.digitellinc.com]
- 6. Development, Characterization, and Radiation Dosimetry Studies of 18F-BMS-986229, a 18F-Labeled PD-L1 Macrocyclic Peptide PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of BMS-986189: A Cross-Reactivity and Efficacy Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the macrocyclic peptide BMS-986189, a potent inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with its receptor, Programmed Death-1 (PD-1). The document summarizes its performance in cross-reactivity studies against other therapeutic targets and compares its efficacy with alternative PD-1/PD-L1 inhibitors. The experimental data presented is intended to offer an objective overview for researchers in the field of immuno-oncology and drug development.
Executive Summary
This compound is a macrocyclic peptide designed to block the PD-1/PD-L1 signaling pathway, a critical immune checkpoint that cancer cells often exploit to evade the immune system. This guide delves into the specifics of its binding affinity, selectivity, and mechanism of action, drawing comparisons with other small molecule and peptide-based inhibitors from Bristol Myers Squibb (BMS) and other developers. While comprehensive public data on the broad cross-reactivity of this compound is limited, this guide compiles available information on its selectivity and the off-target effects of related compounds to provide a thorough comparative landscape.
Comparative Efficacy and Binding Affinity
This compound demonstrates high-affinity binding to PD-L1, effectively disrupting its interaction with PD-1. The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) for this compound and a selection of other BMS inhibitors, providing a quantitative comparison of their potency.
| Compound Name | Compound Type | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | Macrocyclic Peptide | PD-L1 | HTRF | 1.03 | - | [1] |
| BMS-202 | Small Molecule | PD-L1 | HTRF | 18 | - | [2] |
| BMS-1058 | Small Molecule | PD-L1 | HTRF | 0.48 | - | |
| BMS-1001 | Small Molecule | PD-L1 | HTRF | 0.9 | - | [3] |
| BMS-1166 | Small Molecule | PD-L1 | HTRF | 1.4 | - | |
| BMS-8 | Small Molecule | PD-L1 | HTRF | 146 | - | [4] |
| BMS-37 | Small Molecule | PD-L1 | HTRF | - | - | [5] |
| BMS-242 | Small Molecule | PD-L1 | HTRF | - | - | [5] |
| BMS-57 | Macrocyclic Peptide | PD-L1 | Cell-based | 566 | <100 | [6][7] |
| BMS-71 | Macrocyclic Peptide | PD-L1 | Cell-based | 293 | <100 | [6][7] |
Cross-Reactivity and Selectivity Profile
An ideal therapeutic candidate exhibits high selectivity for its intended target, minimizing off-target effects and potential toxicity. While exhaustive cross-reactivity screening data for this compound against a wide panel of proteins (e.g., a kinome scan) is not publicly available, existing studies provide insights into its selectivity.
Selectivity against Related Immune Checkpoints:
Studies on BMS's macrocyclic peptides and small molecule inhibitors have indicated a high degree of selectivity for PD-L1 over the structurally related PD-1 receptor and the other PD-1 ligand, PD-L2. For instance, NMR titration experiments with macrocyclic peptides BMS-57 and BMS-71 showed no binding activity against PD-1.[6][7] Similarly, Differential Scanning Fluorimetry (DSF) assays with small molecules BMS-8 and BMS-202 demonstrated significant thermal stabilization of PD-L1 upon binding, while no such effect was observed for PD-L2, suggesting specific binding to PD-L1.[4]
Cytotoxicity as an Indicator of Off-Target Effects:
In the absence of broad panel screening data, cytotoxicity assays can provide an indirect measure of off-target effects. Studies on BMS small molecule inhibitors have shown varying degrees of toxicity against different cell lines. For example, BMS-1001 and BMS-1166 exhibited significantly lower toxicity (EC50 values of 33.4 and 40.5 µM, respectively) compared to other compounds in the same series, such as BMS-37 and BMS-242 (EC50 values between 3 and 6 µM).[5] This suggests that structural modifications can mitigate off-target cytotoxicity. It is important to note that these are small molecules and may not be directly representative of the cross-reactivity profile of a macrocyclic peptide like this compound.
Mechanism of Action
The mechanism by which BMS compounds inhibit the PD-1/PD-L1 interaction differs between the small molecules and the macrocyclic peptides.
Small Molecule Inhibitors:
Crystal structure studies have revealed that BMS small molecule inhibitors, such as BMS-202, induce the dimerization of PD-L1.[6] A single inhibitor molecule binds at the interface of two PD-L1 monomers, stabilizing a dimeric form that is incompetent to bind to PD-1, thus blocking the signaling pathway.
Macrocyclic Peptide Inhibitors:
Macrocyclic peptides like this compound are thought to directly bind to the PD-1 binding site on PD-L1, acting as a direct competitor and sterically hindering the protein-protein interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published literature and are intended to provide a framework for similar cross-reactivity and binding studies.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the binding affinity of inhibitors to the PD-1/PD-L1 complex.
Principle: The assay utilizes two fluorophores, a donor (Europium cryptate) and an acceptor (d2), conjugated to anti-tag antibodies. When tagged PD-1 and PD-L1 proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: dPBS with 0.1% BSA and 0.05% Tween-20.
-
Reconstitute tagged human PD-1 (e.g., His-tagged) and PD-L1 (e.g., Fc-tagged) proteins in assay buffer to desired concentrations.
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
Prepare detection reagents: Europium cryptate-labeled anti-Fc antibody and d2-labeled anti-His antibody in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound dilution or vehicle control to each well.
-
Add 2 µL of the tagged PD-L1 protein solution and incubate for 15 minutes at room temperature.
-
Add 2 µL of the tagged PD-1 protein solution and incubate for a further 15 minutes at room temperature.
-
Add 4 µL of the pre-mixed detection reagents.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the binding of a ligand to a protein by measuring the change in the protein's thermal stability.
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, the dye fluoresces. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified PD-L1 protein (e.g., 2 µM) in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) and dilute it to the working concentration.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (96-well qPCR plate format):
-
In each well, mix the PD-L1 protein solution, the diluted dye, and the test compound dilution or vehicle control. The final volume is typically 20-25 µL.
-
Seal the plate.
-
-
Data Acquisition and Analysis:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C at a rate of 1°C/minute), measuring the fluorescence at each step.
-
Plot the fluorescence intensity against temperature. The midpoint of the transition in the melting curve represents the Tm.
-
The change in Tm (ΔTm) in the presence of the compound compared to the control indicates ligand binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Principle: One molecule (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.
-
Immobilize recombinant human PD-L1 (ligand) onto the activated surface via amine coupling to a target density.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell is typically prepared in the same way but without the ligand.
-
-
Analyte Injection and Data Collection:
-
Flow running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the test compound (analyte) over the ligand and reference surfaces for a defined association time.
-
Switch back to running buffer and monitor the dissociation of the analyte from the ligand for a defined dissociation time.
-
Regenerate the sensor surface between different analyte injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
This compound is a highly potent macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction. Available data suggests it possesses a favorable selectivity profile, with high affinity for PD-L1 and low to no binding for related immune checkpoint proteins. While comprehensive cross-reactivity data against a broad range of targets remains limited in the public domain, the information gathered on related BMS compounds provides a valuable framework for comparison. The experimental protocols detailed in this guide offer standardized methods for the continued evaluation of this compound and other novel PD-1/PD-L1 inhibitors. Further studies are warranted to fully elucidate the complete off-target profile of this compound and to continue to compare its performance against emerging therapeutic alternatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of BMS-986189 in Different Cancer Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of BMS-986189, a macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1), against other therapeutic alternatives. The content herein is supported by experimental data from preclinical studies to objectively evaluate its performance in various cancer cell lines.
Mechanism of Action
This compound is an inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 1.03 nM.[1] Unlike monoclonal antibodies, which sterically hinder the PD-1/PD-L1 binding, this compound and other small-molecule inhibitors can induce the dimerization of PD-L1.[2] This dimerization occludes the PD-1 binding site, effectively blocking the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.[2] The engagement of PD-1 by PD-L1 on tumor cells typically leads to the recruitment of the phosphatase SHP-2, which in turn inhibits downstream T-cell receptor (TCR) signaling pathways such as the PI3K/Akt and MAPK pathways, ultimately suppressing T-cell activation, proliferation, and cytokine production.[3][4][5]
Performance Comparison in Cancer Cell Lines
This section summarizes the available quantitative data on the efficacy of this compound and comparable PD-1/PD-L1 inhibitors in various cancer cell lines.
Binding Affinity and T-Cell Activation
| Compound | Target | Assay | IC50 (nM) | Cell Line | Effect on T-Cell Activation | Reference |
| This compound | PD-L1 | Biochemical Assay | 1.03 | - | Not explicitly stated | [1] |
| BMS-1001 | PD-L1 | HTRF Assay | 0.9 | Jurkat | Dose-dependently restored T-cell activation | [6] |
| Incyte-011 | PD-L1 | HTRF Assay | 5.293 | - | Increased IFN-γ production | |
| Incyte-001 | PD-L1 | HTRF Assay | 11 | - | No significant effect on IFN-γ production | |
| Nivolumab | PD-1 | - | - | Jurkat | Restored T-cell activation | [6] |
| Pembrolizumab | PD-1 | - | - | - | Enhances T-cell cytokine production | [7] |
In Vivo Antitumor Activity
| Compound | Cancer Model | Cell Line | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Xenograft (Athymic Nude Mice) | L2987 (Human Lung Carcinoma, PD-L1+) | 2 mg/kg (single dose, s.c.) | 94% reduction in tracer signal | [1] |
| BMS-202 | Humanized NOG mice | SCC-3 (Human Squamous Cell Carcinoma, PD-L1+) | 20 mg/kg (daily, i.p.) | 41% | [8] |
| Anti-PD-1 Antibody | Syngeneic | MC38 (Colon Adenocarcinoma) | 2 mg/kg (twice weekly, i.p.) | Significant suppression | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cancer cell lines (e.g., L2987, HT-29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
T-Cell Activation Assay (IFN-γ and IL-2 Release)
-
Co-culture Setup: Co-culture Jurkat T-cells (or primary T-cells) with a cancer cell line expressing PD-L1 (e.g., L2987) at a 5:1 effector-to-target ratio in a 96-well plate.
-
Stimulation: Stimulate the T-cells with an anti-CD3 antibody (e.g., 1 µg/mL).
-
Inhibitor Treatment: Add different concentrations of this compound or other PD-1/PD-L1 inhibitors to the co-culture.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of IFN-γ and IL-2 using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC50 for T-cell activation.
Western Blotting for PD-L1 and Downstream Signaling
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PD-L1, p-Akt, Akt, p-ERK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PD-1/PD-L1 signaling cascade and the mechanism of this compound inhibition.
Caption: Workflow for in vitro comparative analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of PD-1/PD-L1 pathway and resistance to PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PD-1 signaling modulates interferon-γ production by Gamma Delta (γδ) T-Cells in response to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Immunomodulatory Effects of BMS-986189 and Nivolumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of two distinct checkpoint inhibitors: BMS-986189, a macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1), and nivolumab, a monoclonal antibody targeting Programmed Death-1 (PD-1). This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, impact on T-cell function, and anti-tumor activity, supported by detailed experimental methodologies.
Executive Summary
Nivolumab, a well-established PD-1 inhibitor, has demonstrated significant clinical efficacy across a range of malignancies by reinvigorating exhausted T-cells.[1] this compound, a newer entrant from Bristol Myers Squibb, represents a novel therapeutic modality as a macrocyclic peptide targeting PD-L1.[2][3] While direct head-to-head preclinical data is limited, this guide consolidates available information to draw a comparative picture of their immunomodulatory profiles. Nivolumab acts on the T-cell side of the immune synapse, blocking the inhibitory PD-1 receptor. In contrast, this compound targets the PD-L1 ligand, which is often expressed on tumor cells and other cells within the tumor microenvironment. This fundamental difference in their targets may lead to distinct biological and clinical effects.
Mechanism of Action and Signaling Pathway
Both this compound and nivolumab disrupt the PD-1/PD-L1 signaling pathway, a critical axis for immune evasion by tumors. However, they achieve this through different molecular interactions.
Nivolumab is a fully human IgG4 monoclonal antibody that binds to the PD-1 receptor on activated T-cells, B-cells, and natural killer cells.[4] This binding prevents the interaction of PD-1 with its ligands, PD-L1 and PD-L2, thereby releasing the "brake" on T-cell activation and restoring anti-tumor immunity.
This compound is a macrocyclic peptide that binds to PD-L1.[2] By binding to PD-L1, it is designed to prevent PD-L1 from engaging with the PD-1 receptor on T-cells, thus also leading to the restoration of T-cell function. The macrocyclic peptide structure may offer different pharmacokinetic and pharmacodynamic properties compared to a monoclonal antibody.
References
- 1. First-line nivolumab (anti-PD-1) monotherapy in advanced NSCLC: the story of immune checkpoint inhibitors and “the sorcerers apprentice” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. BMS-986238: A New Macrocyclic Peptide-Based PD-L1 Inhibitor | Biopharma PEG [biochempeg.com]
- 4. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Pharmacokinetics of BMS-986189: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986189 is a macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2][3] By blocking the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), this compound aims to restore anti-tumor immunity. This guide provides a comparative assessment of the in vivo pharmacokinetics of this compound and alternative PD-1/PD-L1 pathway inhibitors, supported by available experimental data. Due to the limited publicly available in vivo pharmacokinetic data for this compound, this guide leverages information on its target engagement and compares it with data from other classes of PD-L1 inhibitors, namely small molecules and monoclonal antibodies.
Data Presentation: Comparative Pharmacokinetics
Table 1: In Vivo Pharmacokinetic Parameters of Selected PD-L1 Inhibitors
| Compound Class | Compound Name | Species | Dose & Route | Oral Bioavailability (%) | Half-life (t½) | Key Findings & Citations |
| Macrocyclic Peptide | This compound | Mouse, NHP | 2 mg/kg (mouse), 3.7 mg/kg (NHP) | Data not available | Data not available | Demonstrates significant and sustained PD-L1 target engagement in vivo.[5] |
| Small Molecule | CA-170 | Mouse | 10-300 mg/kg, oral | ~40% | ~0.5 hours | Orally bioavailable with a short half-life.[6] |
| CA-170 | Cynomolgus Monkey | Oral | <10% | ~3.25-4.0 hours | Lower oral bioavailability in non-human primates compared to mice.[6] | |
| S8 (dual PD-L1/VISTA inhibitor) | Mouse | Oral | 34.2% | Data not available | A bifunctional small molecule with good oral bioavailability. | |
| Monoclonal Antibody | MPDL3280A (Atezolizumab) | Cynomolgus Monkey | 0.5, 5, 20 mg/kg, IV | Not applicable | ~11.5 days | Exhibits non-linear pharmacokinetics at lower doses. |
| Pembrolizumab | Cynomolgus Monkey | IV | Not applicable | Dose-dependent | Displays typical pharmacokinetics for a human IgG4 antibody. |
Experimental Protocols
Detailed, step-by-step in vivo pharmacokinetic study protocols are often proprietary. However, a general methodology for assessing the pharmacokinetics of a peptide therapeutic in a murine model is outlined below.
General Protocol for In Vivo Pharmacokinetic Study of a Peptide Therapeutic in Mice
-
Animal Model: Utilize appropriate mouse strains (e.g., C57BL/6 or BALB/c), with a sufficient number of animals per time point to ensure statistical significance.
-
Drug Formulation and Administration: Prepare the peptide therapeutic in a suitable vehicle for the chosen route of administration (e.g., intravenous, subcutaneous, or oral). The formulation should be sterile and pyrogen-free.
-
Dosing: Administer the peptide at a predetermined dose based on preliminary efficacy and toxicity studies.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes). The exact time points will depend on the expected pharmacokinetic profile of the peptide. Blood can be collected via methods such as retro-orbital bleeding or tail vein sampling.
-
Sample Processing: Process the collected blood to obtain plasma or serum. This typically involves centrifugation to separate the cellular components.
-
Bioanalysis: Quantify the concentration of the peptide therapeutic in the plasma or serum samples using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
Mandatory Visualization
Signaling Pathway of PD-L1 Inhibition
Caption: PD-L1 inhibition by this compound blocks the PD-1 signaling cascade, promoting T-cell activation.
Experimental Workflow for In Vivo Pharmacokinetic Assessment
Caption: A generalized workflow for conducting an in vivo pharmacokinetic study in an animal model.
References
- 1. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Development, Characterization, and Radiation Dosimetry Studies of 18F-BMS-986229, a 18F-Labeled PD-L1 Macrocyclic Peptide PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-986189: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of investigational compounds like BMS-986189 is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, a macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction. Adherence to these guidelines is crucial to mitigate potential environmental and health risks.
While a specific Safety Data Sheet (SDS) from the manufacturer, Bristol Myers Squibb, is not publicly available for this research compound, information from supplier SDSs and general principles for the disposal of peptide-based waste provide a clear framework for its management.
Key Safety and Hazard Information
This compound is classified as a hazardous substance with the following key characteristics that inform disposal procedures:
-
Acute Oral Toxicity: The compound is harmful if swallowed.
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.
Due to its biological activity as a PD-L1 inhibitor and its environmental toxicity, it is imperative that this compound and any contaminated materials are not disposed of through standard laboratory drains or as general waste.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉₁H₁₃₁N₂₁O₂₁S |
| Molecular Weight | 1887.21 g/mol |
| Solubility in Water | ≥ 1 mg/mL (0.53 mM) |
| IC₅₀ (PD-1/PD-L1) | 1.03 nM |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and associated waste is incineration by a licensed and approved hazardous waste disposal facility. This ensures the complete destruction of the biologically active peptide and prevents its release into the environment.
1. Segregation of Waste:
- Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, empty vials, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., pipette tips, weighing paper) in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions, cell culture media, and solvent washes, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Labeling of Waste Containers:
- All waste containers must be clearly labeled with the following information:
- "Hazardous Waste"
- "this compound"
- "Acutely Toxic"
- "Environmentally Hazardous"
- The GHS pictograms for acute toxicity (oral) and hazardous to the aquatic environment.
- Accumulation start date.
3. Storage of Waste:
- Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
- Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
4. Arrangement for Disposal:
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
- Provide the EHS office with a complete inventory of the waste, including the chemical name and estimated quantity.
- Only licensed hazardous waste contractors should be used for the transportation and final disposal of the material.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not publicly available, the procedures outlined above are based on established best practices for the disposal of potent, biologically active, and environmentally hazardous research compounds. The primary "protocol" for the ultimate disposal of such materials is controlled incineration by a facility licensed to handle chemical and pharmaceutical waste. This method ensures the complete thermal destruction of the peptide, mitigating any potential for biological activity or environmental harm.
For any spills or accidental releases, consult the supplier's SDS for immediate response measures, which typically involve containing the spill with absorbent material, decontaminating the area, and collecting all materials for disposal as hazardous waste. Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific policies and procedures for hazardous waste management. Always consult with your Environmental Health and Safety department for guidance on the proper disposal of any research compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
